Lenvatinib

Catalog No.
S532763
CAS No.
417716-92-8
M.F
C21H19ClN4O4
M. Wt
426.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenvatinib

CAS Number

417716-92-8

Product Name

Lenvatinib

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide

Molecular Formula

C21H19ClN4O4

Molecular Weight

426.9 g/mol

InChI

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)

InChI Key

WOSKHXYHFSIKNG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-(3-chloro-4-((cyclopropylaminocarbonyl)amino)phenoxy)-7-methoxy-6-quinolinecarboxamide, 4-(3-chloro-4-(N'-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, E 7080, E-7080, lenvatinib, Lenvima

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl

The exact mass of the compound Lenvatinib is 426.1095 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

lenvatinib mechanism of action multi-kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets and Mechanism of Action

The core of lenvatinib's action lies in its ability to inhibit multiple receptor tyrosine kinases (RTKs). The table below summarizes its key targets and the functional consequences of their inhibition.

Target Primary Functional Role Consequence of Inhibition
VEGFR1/2/3 (Ki: 1.3, 0.74, 0.71 nM) [1] [2] Angiogenesis, vascular permeability Suppresses formation of new tumor blood vessels, inducing tumor hypoxia and cell death [3] [4].
FGFR1/2/3/4 (Ki: 22, 8.2, 15, 14 nM) [1] Tumor cell proliferation, angiogenesis, drug resistance Reduces tumor cell growth and helps overcome resistance to VEGF pathway inhibition [4] [5].
PDGFRα Pericyte recruitment, vessel stabilization Compromises stability of tumor vasculature [6].
RET Oncogenic driver in thyroid cancer Directly inhibits proliferation in RET-driven cancers [3].
KIT Cell proliferation/survival Contributes to anti-proliferative activity [3].

This compound binds to the kinase domains of its targets in a unique Type V conformation, which differs from other kinase inhibitors like sorafenib (a Type II inhibitor) [4] [5]. This distinct binding pattern, particularly to the ATP-binding site in the "DFG-in" conformation of VEGFR2, is associated with its high specificity and potent activity [4].

The following diagram illustrates the key signaling pathways inhibited by this compound and their roles in tumor progression:

G cluster_pathways This compound-Inhibited Pathways cluster_functions Cellular Functions This compound This compound VEGFR VEGFR Pathway This compound->VEGFR Inhibits FGFR FGFR Pathway This compound->FGFR Inhibits PDGFR PDGFRα Pathway This compound->PDGFR Inhibits OtherRTKs RET, KIT Pathways This compound->OtherRTKs Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis Proliferation Tumor Cell Proliferation FGFR->Proliferation PDGFR->Angiogenesis OtherRTKs->Proliferation Survival Cell Survival OtherRTKs->Survival Metastasis Metastasis

This compound inhibits key signaling pathways in cancer

Key Experimental Evidence and Protocols

Preclinical studies across various cancer types have validated this compound's efficacy and explored its combination with other therapies.

In Vitro Cytotoxicity and Apoptosis Assay

This protocol evaluates the direct anti-proliferative and pro-apoptotic effects of this compound on cancer cells.

  • Cell Lines: Human cancer cell lines (e.g., renal carcinoma 786-0, liver cancer HepG2) [7] [6].
  • Drug Treatment: Cells are cultured and treated with a dose range of this compound (e.g., 0.1-10 µM) for 48-96 hours [7].
  • Viability Readout: MTT assay is used. Metabolically active cells convert MTT into purple formazan crystals. The optical density is measured at 450 nm, with signal intensity being proportional to the number of living cells [7].
  • Apoptosis Detection: After 72 hours of treatment, apoptosis is assessed using TUNEL staining or flow cytometry, which detects DNA fragmentation in apoptotic cells [7].
  • Key Findings: this compound demonstrates direct cytotoxic effects and induces apoptosis in a dose- and time-dependent manner in sensitive cell lines [7] [6].
In Vivo Xenograft Tumor Model

This model tests the anti-tumor activity of this compound in a living organism, highlighting its anti-angiogenic effects.

  • Animal Model: Immunodeficient mice (e.g., SCID mice) subcutaneously implanted with human tumor cells [6].
  • Dosing: this compound is administered continuously via oral gavage in 7-day cycles. Doses are established via maximum tolerated dose (MTD) studies (e.g., 0.12 mg to 0.18 mg in murine models) [7].
  • Efficacy Endpoints:
    • Tumor Volume: Calculated from caliper measurements using the formula: ( V = a^2 \times b/2 ) (where ( a ) is width and ( b ) is length, ( a \leq b )) [8].
    • Microvessel Density (MVD): Tumors are harvested for immunohistochemical staining with endothelial cell markers (e.g., CD31). Reduced MVD is a key indicator of successful anti-angiogenic activity [6].
    • Survival: Progression-free and overall survival of treated versus control groups are compared [7].
  • Key Findings: this compound treatment leads to significant tumor growth inhibition, reduced microvessel density, and prolonged survival in xenograft models of thyroid cancer, RCC, and HCC [7] [6].
Combination with Immunotherapy

This compound is being extensively studied in combination with immune checkpoint inhibitors (ICIs) like pembrolizumab.

  • Rationale: this compound's inhibition of pro-angiogenic factors can reverse the immunosuppressive tumor microenvironment, potentially synergizing with ICIs to enhance anti-tumor immune responses [4] [6].
  • Clinical Evidence: Based on promising preclinical data, this combination has received FDA approval for advanced endometrial carcinoma and is a key area of research in HCC and other solid tumors [3] [4].

Research and Development Insights

  • Overcoming Resistance: A significant bench-to-bedside finding is that this compound remains effective against certain FGFR2 resistance mutations (e.g., p.N549H, p.V564F) that arise during treatment with second-generation, selective FGFR inhibitors. This is attributed to its unique binding mode and multi-targeted nature, suggesting its utility in sequenced or personalized therapy [5].
  • Novel Drug Delivery: To mitigate systemic toxicity, research is exploring localized delivery. One promising approach is This compound-Eluting Microspheres (LEN-EM) for transcatheter arterial chemoembolization (TACE). Preclinical studies in rodent HCC models show that intra-arterial delivery of LEN-EM achieves greater tumor reduction and higher local drug concentration with minimal systemic exposure compared to oral administration [8].

This compound's multi-targeted profile and distinct mechanism provide a robust backbone for monotherapy and a rational basis for combination strategies. Future research will focus on identifying predictive biomarkers and optimizing its use within combination regimens to further improve patient outcomes.

References

lenvatinib pharmacodynamics VEGFR FGFR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Dual Pathway Inhibition

Lenvatinib exerts its anti-tumor effects through a multi-pronged mechanism, primarily by targeting both the VEGFR and FGFR signaling pathways.

  • Suppression of Tumor Angiogenesis: By inhibiting VEGFRs, this compound directly blocks the VEGF signaling pathway, which is the primary driver of tumor angiogenesis. This leads to reduced blood vessel formation, starving the tumor of oxygen and nutrients [1] [2].
  • Inhibition of Tumor Proliferation and Overcoming Resistance: The unique inhibition of FGFRs targets not only an alternative angiogenic pathway but also directly suppresses tumor cell proliferation. The FGF/FGFR pathway is a recognized mechanism of resistance to VEGF-targeted therapy. Therefore, this compound's ability to co-inhibit VEGFR and FGFR provides a broader anti-angiogenic effect and helps overcome intrinsic or acquired resistance [1] [3] [2].
  • Unique Type V Binding Mode: Structural studies show that this compound binds to the kinase domain of VEGFR2 in a unique "DFG-in" conformation, which is distinct from other inhibitors like sorafenib (a type II inhibitor). This unique binding mode is thought to contribute to its high potency and specificity [2].

The following diagram illustrates the core signaling pathways inhibited by this compound and its biological consequences on a tumor cell.

G cluster_signaling This compound Inhibits Key Receptor Tyrosine Kinases cluster_consequences Biological Consequences in Tumor ExternalLigands External Growth Factors (VEGF, FGF, PDGF) RTKs Cell Membrane Receptors (VEGFR, FGFR, PDGFR) ExternalLigands->RTKs Binding Subgraph1 RTKs->Subgraph1 DownstreamPaths Downstream Signaling Pathways (MAPK, PI3K/AKT) Subgraph1->DownstreamPaths Subgraph2 DownstreamPaths->Subgraph2 This compound This compound This compound->RTKs Potent Inhibition BiologicalEffects Reduced Tumor Angiogenesis Impaired Tumor Cell Proliferation Increased Tumor Cell Death Subgraph2->BiologicalEffects

Key Experimental Evidence & Protocols

The profound anti-angiogenic effect of this compound via dual VEGFR/FGFR inhibition has been demonstrated in various in vitro and in vivo models.

In Vitro Tube Formation Assay

This experiment evaluates the compound's ability to disrupt the formation of capillary-like structures by endothelial cells, a key step in angiogenesis [1].

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Protocol:
    • Matrix Preparation: Coat wells of a 96-well plate with a basement membrane extract (e.g., Geltrex/Matrigel) and allow it to solidify.
    • Cell Plating and Treatment: Plate HUVECs on the matrix. Simultaneously, add pro-angiogenic growth factors (e.g., VEGF, bFGF) and the test compound (this compound) or vehicle control.
    • Incubation and Staining: Incubate the plates for 16-20 hours to allow tube formation. Subsequently, stain the cells (e.g., with MTT).
    • Quantification: Capture images using a high-throughput imager. Measure the total length of the tube networks using image analysis software.
  • Key Finding: this compound significantly suppressed tube formation induced by bFGF alone or in combination with VEGF, demonstrating its efficacy against both FGF- and VEGF-driven angiogenesis [1].
In Vivo Matrigel Plug Assay

This assay measures the formation of new blood vessels in vivo in response to angiogenic factors [1].

  • Animal Model: Mice (e.g., BALB/c nude mice).
  • Protocol:
    • Plug Implantation: Subcutaneously inject mice with Matrigel basement membrane mixed with a pro-angiogenic factor like bFGF.
    • Drug Administration: Orally administer the test compound (this compound) or vehicle control daily.
    • Plug Harvest and Analysis: After a set period (e.g., 5-7 days), harvest the Matrigel plugs. The amount of new blood vessel formation into the plug can be quantified by measuring the hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
  • Key Finding: this compound effectively suppressed bFGF-driven angiogenesis in vivo at a significantly lower dosage (3 mg/kg) compared to sorafenib (30 mg/kg), highlighting its potent anti-FGFR activity [1].

Clinical and Translational Implications

The strong pharmacodynamic profile of this compound translates into its established clinical efficacy and informs rational combination strategies.

  • Approved Indications: this compound is approved for the first-line treatment of unresectable Hepatocellular Carcinoma (HCC) [2], Radioactive Iodine-refractory Differentiated Thyroid Cancer (RAIR-DTC) [3], and advanced Renal Cell Carcinoma (in combination with everolimus) [1].
  • Rationale for Combination with Immunotherapy: this compound's ability to modulate the tumor microenvironment, including enhancing T-cell infiltration and reducing immunosuppressive cells, provides a strong mechanistic rationale for its successful combination with Immune Checkpoint Inhibitors (ICIs) in HCC and other cancers [4] [2]. A meta-analysis of 19 studies confirmed that the triple combination of TACE-Lenvatinib-PD-1 inhibitor was superior to this compound plus TACE alone in terms of overall survival and progression-free survival [4].
  • Mechanism of Resistance: Research is actively exploring resistance mechanisms. One key pathway involves the Epidermal Growth Factor Receptor (EGFR). High EGFR expression can drive resistance to this compound in HCC, and combination therapy with an EGFR inhibitor like gefitinib has shown promise in re-sensitizing tumors in clinical trials [5] [6].

Experimental Data Summary Table

The following table consolidates key quantitative findings from preclinical studies.

Experimental Model Key Measured Outcome Result with this compound Context / Comparison

| In Vitro Kinase Assay [7] | Inhibition constant (Kᵢ) | VEGFR2: 0.7-1.3 nM FGFR1: 8-22 nM | Demonstrates high potency and broad targeting. | | In Vivo Matrigel Plug Assay [1] | Inhibition of bFGF-driven angiogenesis | Effective at 3 mg/kg | Sorafenib was effective only at a higher dose of 30 mg/kg. | | Plasma Biomarker in Mice [1] | Increase in FGF23 (FGFR inhibition biomarker) | Significantly increased | Sorafenib (a VEGFR inhibitor) did not increase FGF23, confirming this compound's unique dual-targeting. |

Conclusion

References

lenvatinib preclinical evidence in vivo models

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical In Vivo Evidence for Lenvatinib

Cancer Model Animal Model Key Findings / Mechanism Combination Therapy Citation
Hepatocellular Carcinoma (HCC) N1S1 HCC rats LEN-TACE: Significant tumor reduction vs systemic LEN/control; increased cancer cell death; minimal side effects [1] [2]. This compound-eluting Microspheres (LEN-EM) for TACE [1] [2]
HCC Mouse model LEN + Aspirin: Stronger antitumor effect vs monotherapy; regulated p-AKT, p-ERK, p-MEK; no significant adverse events [3]. Aspirin [3]
Small-Cell Lung Cancer BALB/c nude mice Reduced tumor growth via inhibition of KIT and VEGFR signaling [4] [5]. -
Breast Cancer & Melanoma BALB/c nude mice Reduced proliferation, angiogenesis, lymphangiogenesis; strong reduction of microvessel density in primary & metastatic tumors [4] [5]. -
Malignant Pleural Mesothelioma SCID mice Enhanced survival via inhibition of FGFR1 and VEGFR2 signaling [4] [5]. -
Lung Cancer (EGFR wild-type) SCID mice Inhibition of angiogenesis; shrinkage of tumor metastases; prolonged survival [4] [5]. -
Sarcomas BALB/c nude mice No direct anti-tumor effect on sarcoma cells; delayed tumor growth by reducing capillary density and tumor volume [4]. -
Thyroid Cancer Nude mice Inhibition of tumor proliferation and angiogenesis, including in models with CCDC6-RET and FGFR/RET signaling [5]. -

Molecular Mechanisms of Action

This compound is a multi-target tyrosine kinase inhibitor. Its primary anti-tumor effects, observed in these in vivo models, are largely due to its potent inhibition of key receptors involved in angiogenesis and tumor progression [4] [6] [7].

The diagram below illustrates its key molecular targets and the downstream effects that contribute to its efficacy.

architecture cluster_targets This compound Inhibits cluster_processes Key Biological Processes Affected cluster_effects Observed In Vivo Effects This compound This compound VEGFR VEGFR1-3 This compound->VEGFR FGFR FGFR1-4 This compound->FGFR PDGFR PDGFRα This compound->PDGFR Other RET, KIT This compound->Other Angiogenesis Angiogenesis VEGFR->Angiogenesis Metastasis Lymphangiogenesis & Metastasis VEGFR->Metastasis Proliferation Tumor Cell Proliferation FGFR->Proliferation PDGFR->Angiogenesis TumorShrinkage Tumor Shrinkage Angiogenesis->TumorShrinkage MicrovesselReduction Reduced Microvessel Density Angiogenesis->MicrovesselReduction Proliferation->TumorShrinkage Survival Prolonged Survival Metastasis->Survival TumorShrinkage->Survival

Detailed Experimental Protocol: LEN-TACE in HCC Rat Model

For researchers, here is a detailed methodology from a key study that demonstrated the efficacy of locoregional delivery of this compound [1] [2].

  • Animal & Tumor Model: 18 Sprague-Dawley rats (250-330 g) with implanted N1S1 hepatoma cells [1].
  • Intervention Groups:
    • LEN-TACE Group: Intra-arterial delivery of this compound-eluting Microspheres (LEN-EM) (LEN: 2.4 mg/kg, n=5).
    • Systemic LEN Group: this compound administered via daily oral gavage (0.4 mg/kg for 7 days, n=5).
    • Control Group: Intra-arterial saline infusion (n=5).
    • Non-tumor Control (for toxicity study only, n=3) [1].
  • Key Procedures:
    • Fabrication of LEN-EM: Poly(lactide-co-glycolide) (PLGA) microspheres co-encapsulating this compound and iron oxide nanoparticles (for MRI visibility) were fabricated using a double emulsion solvent evaporation method. The average microsphere size was 33-36 μm [1].
    • Delivery: Transcatheter intrahepatic arterial injection using a 1.5-Fr microcatheter [1].
    • Monitoring: Tumor size was tracked via T2*-weighted MRI at baseline, 7 days, and 14 days post-treatment [1].
    • Endpoint Analysis: Tumor volume measurement, histology (TUNEL staining for cell death), hematologic markers, liver profile, and plasma concentration of this compound via HPLC [1].

Key Insights for Researchers

  • Versatile Efficacy: The in vivo data supports this compound's activity across a wide range of solid tumors, primarily through a potent anti-angiogenic mechanism [4] [6].
  • Overcoming Resistance: The positive results from combination studies with TACE, aspirin, and immune-checkpoint inhibitors highlight a promising strategy to enhance efficacy and potentially overcome drug resistance [1] [6] [3].
  • Delivery Innovation: The development of this compound-eluting Microspheres (LEN-EM) for TACE represents a significant innovation, allowing for high local drug concentration while minimizing systemic exposure and toxicity [1] [2].

References

lenvatinib structure quinoline carboxamide

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Structure and Properties

Lenvatinib is based on a quinoline-6-carboxamide core structure, which is central to its function as a multi-targeted tyrosine kinase inhibitor [1]. The systematic IUPAC name and key physicochemical properties are summarized in the following table.

Property Description
Systematic IUPAC Name 4-{3-chloro-4-[(cyclopropylcarbamoyl)amino]phenoxy}-7-methoxyquinoline-6-carboxamide [1] [2]
Molecular Formula C21H19ClN4O4 [1] [2] [3]
Average Mass 426.86 g/mol [1] [2] [3]
XLogP 2.47 [3]
Hydrogen Bond Donors 3 [3]
Hydrogen Bond Acceptors 6 [3]
Topological Polar Surface Area 115.57 Ų [3]
SMILES COc1cc2nccc(c2cc1C(=O)N)Oc1ccc(c(c1)Cl)NC(=O)NC1CC1 [3]
InChIKey WOSKHXYHFSIKNG-UHFFFAOYSA-N [1] [3]

Molecular Targets and Binding Affinity

This compound acts as a multi-targeted tyrosine kinase inhibitor. Its potency against key receptors is quantified by inhibition constants (Ki) and half-maximal inhibitory concentrations (IC₅₀), as shown in the table below [4].

Target Ki (nM) Reported IC₅₀ (nM)
VEGFR2 (KDR) 0.74 [4] -
VEGFR3 (FLT4) 0.71 [4] -
VEGFR1 (FLT1) 1.3 [4] -
RET 1.5 [4] -
FGFR2 8.2 [4] -
FGFR4 14 [4] -
FGFR3 15 [4] -
FGFR1 22 [4] -
KIT 11 [4] -
PDGFRα - ~51 [5]

The diagram below illustrates the core quinoline carboxamide structure of this compound and its key molecular interactions.

Lenvatinib_Structure QuinolineCore Quinoline Core Carboxamide 6-Carboxamide Group QuinolineCore->Carboxamide  contributes to  binding affinity Methoxy 7-Methoxy Group QuinolineCore->Methoxy  steric & electronic  effects Chlorophenoxy 4-(3-chloro-4-ureido)phenoxy QuinolineCore->Chlorophenoxy  extends into  gate region

The quinoline carboxamide core and key substituents of this compound enable multi-kinase inhibition.

Synthesis Pathway

An optimized, industry-favorable synthesis of this compound is outlined below [4]. This route begins with commercially available starting materials and achieves a high overall yield.

Lenvatinib_Synthesis A 4-Amino-3-chlorophenol (222) C Intermediate (224) A->C Coupling B Phenyl carbonochloridate (223) B->C Coupling E Urea Intermediate (225) C->E Reaction with Cyclopropylamine D Cyclopropylamine D->E Reaction with Intermediate 224 G This compound E->G Coupling with Intermediate 226 F Quinoline Intermediate (226) F->G Coupling with Urea Intermediate

Optimized industrial synthesis of this compound, proceeding via a key urea intermediate [4].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in tumor proliferation and angiogenesis [5]. The primary targets and consequences are visualized below.

Lenvatinib_Mechanism This compound This compound VEGFR VEGFR1-3 This compound->VEGFR FGFR FGFR1-4 This compound->FGFR PDGFR PDGFRα This compound->PDGFR Other RET, KIT This compound->Other Angiogenesis Angiogenesis VEGFR->Angiogenesis Inhibits Proliferation Proliferation FGFR->Proliferation Inhibits Survival Survival PDGFR->Survival Inhibits TumorGrowth Tumor Growth Suppression Angiogenesis->TumorGrowth Proliferation->TumorGrowth Survival->TumorGrowth

This compound inhibits tumor growth by blocking multiple kinase-driven pathways for angiogenesis and proliferation [5].

References

Quantitative Data on Lenvatinib Protein Binding

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Protein Binding Percentage 97% to 99% (commonly reported as >98%) [1] [2]
Primary Binding Protein Albumin [3] [4]
Concentration Dependence Binding is independent of drug concentration [3]
Impact of Hepatic/Renal Function Binding is not influenced by impaired hepatic or renal function [1]

Experimental Protocol for Protein Binding Studies

The following detailed methodology is adapted from a validated study that quantified total and unbound lenvatinib in human serum using Equilibrium Dialysis followed by LC-MS/MS analysis [4].

  • 1. Principle: Equilibrium dialysis separates unbound drug from protein-bound drug using a semi-permeable membrane. At equilibrium, the unbound drug concentration in the dialysate equals the unbound concentration in the serum chamber [4].
  • 2. Sample Preparation:
    • Serum/Plasma: Drug-free human serum or plasma is spiked with this compound to achieve desired concentrations [4].
    • Buffer: Phosphate Buffered Saline (PBS, pH 7.4) is used in the dialysate chamber [4].
  • 3. Equilibrium Dialysis:
    • Device: A commercially available equilibrium dialysis device is used.
    • Procedure: 0.2 mL of spiked serum is placed in one chamber (matrix chamber) and 0.2 mL of PBS is placed in the opposite chamber (dialysate chamber) [4].
    • Incubation: The device is incubated at 37°C with gentle shaking for a predetermined time (e.g., 4-6 hours) to reach equilibrium [4].
  • 4. Sample Processing & Analysis:
    • Post-Dialysis: After incubation, samples are collected from both the serum and dialysate chambers.
    • Liquid-Liquid Extraction: To measure total this compound, an aliquot from the serum chamber is mixed with PBS and internal standard. To measure unbound this compound, an aliquot from the dialysate chamber is used directly. The extraction involves adding a organic solvent mixture (e.g., ethyl acetate and n-hexane), vortexing, centrifuging, and evaporating the organic layer. The residue is reconstituted for LC-MS/MS analysis [4].
    • LC-MS/MS Analysis:
      • Chromatography: An ODS column with an isocratic mobile phase of acetonitrile/methanol/10 mM ammonium acetate buffer is used for separation [4].
      • Mass Spectrometry: Detection is performed using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) [4].
  • 5. Method Validation: The assay was validated for sensitivity, selectivity, accuracy, and precision. The Lower Limit of Quantification (LLOQ) was 0.08 ng/mL in serum and 0.04 ng/mL in PBS, demonstrating high sensitivity [4].

Physiological Significance & Distribution

The following diagram illustrates the journey of this compound in the bloodstream and the central role of its high protein binding in determining its distribution and activity.

G L Oral this compound Enters Bloodstream PB >98% Bound to Plasma Proteins (Primarily Albumin) L->PB U <2% Unbound (Free) Fraction L->U PB->U Dynamic Equilibrium T Distribution to Tissue Targets U->T P Pharmacological Activity (Inhibition of VEGFR, FGFR, etc.) U->P

The diagram above shows that the high protein binding of this compound creates a significant reservoir of drug in the blood. Only the small unbound fraction is pharmacologically active and able to distribute to tissues and reach its targets [4]. This binding is reversible and maintains a dynamic equilibrium between bound and unbound drug.

  • Impact on Pharmacokinetics: The high protein binding and large distribution volume (predicted mean steady-state volume of distribution is 97 L) indicate that this compound is extensively distributed in tissues [1] [3].
  • Clinical and Experimental Implication: Because only the unbound drug is active, changes in protein levels or binding interactions could theoretically alter efficacy and toxicity, though its binding is robust across different physiological conditions [1].

References

lenvatinib combination therapy immune checkpoint inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Data Summary

Numerous clinical studies have confirmed the superior efficacy of the lenvatinib-ICI combination compared to this compound monotherapy. The tables below summarize the key efficacy and safety outcomes from recent analyses.

Table 1: Summary of Efficacy Outcomes from Clinical Analyses

Analysis Type Overall Survival (OS) Progression-Free Survival (PFS) Objective Response Rate (ORR) Disease Control Rate (DCR) Citation
Meta-Analysis (8 Phase III Trials) HR: 0.71 (95% CI: 0.62-0.82) HR: 0.62 (95% CI: 0.54-0.71) OR: 3.93 (95% CI: 2.64-5.85) Not reported [1]
Real-World Study (BCLC-B HCC) Median OS: 30.9 months (vs 13.0 months with TACE alone) Median PFS: 12.3 months (vs 8.3 months with TACE alone) 61.5% 92.3% [2]
Multi-Omics Efficacy Analysis Not reported Not reported Pooled ORR: 38.0% Pooled DCR: 79.0% [3]

Table 2: Safety Profile and Administration Timing

Aspect Key Findings Citation
Grade 3-5 TRAEs No significant increase vs sorafenib/lenvatinib monotherapy (RR: 1.13; 95% CI: 0.96-1.33) [1]
Serious TRAEs Significantly increased with combination therapy (RR: 1.97; 95% CI: 1.50-2.60) [1]
Common Adverse Events AST elevation (51.6%), hypertension (33.0%), ALT elevation (26.4%), decreased appetite (25.3%) [4]
Timing of Administration Synchronous administration of this compound and PD-1 inhibitor significantly improved OS and PFS over asynchronous administration [5]

Mechanisms of Action and Synergy

The powerful synergy of this combination stems from the complementary actions of this compound and ICIs on the tumor and its microenvironment.

  • Multi-Targeted Tyrosine Kinase Inhibition by this compound: this compound inhibits a broad spectrum of kinases, including VEGFR 1-3, FGFR 1-4, PDGFRα, RET, and KIT [6] [7]. This leads to:

    • Direct Anti-tumor Activity: Suppression of tumor cell proliferation and survival.
    • Anti-angiogenesis: Inhibition of new blood vessel formation, starving the tumor of oxygen and nutrients.
    • Immunomodulation: this compound reduces immunosuppressive cells (like tumor-associated macrophages) in the tumor microenvironment and can promote T-cell infiltration [6] [7] [3].
  • Immcheckpoint Checkpoint Blockade: ICIs (e.g., anti-PD-1 antibodies) block the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This reverses T-cell exhaustion and reactivates the host immune system to recognize and kill cancer cells [3].

  • Synergistic Effect: this compound's remodeling of the tumor microenvironment—normalizing blood vessels and reducing immunosuppression—creates a more favorable setting for the re-invigorated T-cells from ICI therapy to effectively attack the tumor [6] [7] [3]. The following diagram illustrates this synergistic relationship.

G cluster_tumor Tumor Microenvironment L This compound T T-cell L->T Promotes Infiltration VEGF Angiogenic Signals (VEGF, FGF) L->VEGF Inhibits TAM Immunosuppressive Cells (e.g. TAMs, Tregs) L->TAM Reduces ICI Immune Checkpoint Inhibitor (anti-PD-1) ICI->T Reactivates TC Tumor Cell T->TC Kills PD1 PD-1 T->PD1 PDL1 PD-L1 TC->PDL1 PD1->ICI Blocked by PDL1->ICI Blocked by

Experimental Protocols and Workflows

For researchers aiming to validate these mechanisms and efficacy, here are key methodological considerations.

Table 3: Key Components of In Vitro and In Vivo Experimental Protocols

Component Protocol Details Rationale & Application
In Vivo Models Use immunocompetent mouse models (e.g., Hepa1-6, RIL-75) syngeneic to C57/L mice. Essential for studying drug effects on the intact immune system and tumor-immune cell interactions [3].

| Drug Administration | This compound: Oral gavage, typically 4-10 mg/kg daily. ICIs (anti-PD-1): Intraperitoneal injection, typically 5-10 mg/kg every 2-3 days. | Standardized dosing for combination therapy studies in mouse models [3]. | | Endpoint Analysis | Tumor volume measurement, immunofluorescence/histochemistry (CD8, CD4, FoxP3), flow cytometry for immune cell populations. | Quantifies tumor growth inhibition and changes in the tumor immune microenvironment [3]. |

Clinical Trial and Real-World Study Design The workflow for clinical validation typically involves a structured approach from trial design to data analysis, as outlined below.

G Step1 1. Patient Cohort Definition Step2 2. Treatment Protocol Step1->Step2 Sub1 Inclusion: BCLC stage B/C, Child-Pugh A/B Exclusion: Prior systemic therapy, poor ECOG Step1->Sub1 Step3 3. Efficacy Assessment Step2->Step3 Sub2 This compound: 8mg (<60kg) or 12mg (≥60kg) daily ICI: Standard dose per label Emphasis on synchronous start Step2->Sub2 Step4 4. Safety Monitoring Step3->Step4 Sub3 Imaging (CT/MRI) every 6-8 weeks Response evaluation per mRECIST Step3->Sub3 Step5 5. Biomarker & Statistical Analysis Step4->Step5 Sub4 Continuous monitoring Grading per NCI-CTCAE v5.0 Step4->Sub4 Sub5 Primary: Overall Survival (OS), PFS Secondary: ORR, DCR Exploratory: Biomarker analysis (e.g., PD-L1) Step5->Sub5

Future Perspectives and Resistance Mechanisms

Despite promising results, challenges remain. A primary focus of ongoing research is understanding and overcoming resistance.

  • Mechanisms of Resistance to this compound: Resistance can develop through various pathways, including genetic mutations, remodeling of signaling pathways (e.g., activation of alternative angiogenic or proliferative pathways), changes in the tumor immune microenvironment, and activation of cancer stem cells [6] [8].
  • Strategies to Overcome Resistance: Current research explores novel combination therapies, including this compound with other immunomodulatory agents or locoregional therapies like TACE [6] [2]. Identifying predictive biomarkers is crucial for personalizing treatment and selecting patients most likely to benefit [6] [8].

Conclusion and Key Takeaways

For drug development professionals, the this compound-ICI combination is a robust first-line strategy for advanced HCC. The key to its success lies in the synergistic multi-targeted inhibition and immunomodulation. Future work should focus on optimizing combination sequences, managing toxicity, and discovering biomarkers to guide personalized therapy and overcome resistance.


References

Clinical Pharmacology and Rationale for Dose Adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Lenvatinib is an oral multikinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors and other proangiogenic and oncogenic pathway-related kinases [1]. Its pharmacokinetics are significantly altered in patients with severe hepatic impairment (Child-Pugh C).

A dedicated open-label, single-dose study assessed the pharmacokinetics of this compound in subjects with varying degrees of hepatic function [2]. The key findings were:

  • Mild or Moderate Hepatic Impairment (Child-Pugh A or B): No clinically meaningful effects on this compound pharmacokinetics were observed. Therefore, no initial dose adjustment is necessary for these patients [3] [2].
  • Severe Hepatic Impairment (Child-Pugh C): The study found a 170% increase in AUC (Area Under the Curve) and an extension of the elimination half-life (37 hours versus 23 hours in normal hepatic function). These changes indicate significantly increased drug exposure, necessitating a reduced starting dose to maintain a safe and tolerable profile [2].

The changes in exposure for total plasma concentrations were generally less pronounced than for free concentrations, suggesting alterations in plasma protein binding in subjects with severe hepatic impairment [2].

Dosage Adjustment Guidelines by Indication and Hepatic Function

The following table summarizes the recommended starting doses of this compound for patients with severe hepatic impairment (Child-Pugh C), stratified by cancer type. No dose adjustment is recommended for patients with mild to moderate (Child-Pugh A or B) hepatic impairment [3].

Cancer Indication Normal Hepatic Function (Starting Dose) Severe Hepatic Impairment / Child-Pugh C (Starting Dose)
Differentiated Thyroid Cancer (DTC) 24 mg once daily [3] 14 mg once daily [3]

| Renal Cell Carcinoma (RCC) (in combination with pembrolizumab or everolimus) | 18 mg or 20 mg once daily* [3] | 10 mg once daily [3] | | Endometrial Carcinoma (EC) (in combination with pembrolizumab) | 20 mg once daily [3] | 10 mg once daily [3] | | Hepatocellular Carcinoma (HCC) | 12 mg (≥60 kg) or 8 mg (<60 kg) once daily [3] | No recommended dose; use is contraindicated in moderate to severe impairment [4] [5] |

Note: The dose for RCC depends on the combination therapy: 20 mg with pembrolizumab; 18 mg with everolimus [3].

For patients with HCC, the prescribing information is more restrictive. There is no recommended dose for patients with moderate (Child-Pugh B) or severe (Child-Pugh C) hepatic impairment, and this compound is not indicated for this patient population [4] [5].

Experimental Protocol: Assessing this compound PK in Hepatic Impairment

This protocol is based on the pivotal clinical study that informed the dose adjustment guidelines [2].

1. Study Objective: To characterize the single-dose pharmacokinetics of this compound in subjects with varying degrees of hepatic impairment compared to subjects with normal hepatic function.

2. Subject Classification:

  • Groups: Enroll subjects into four cohorts based on hepatic function:
    • Normal hepatic function (n=8)
    • Mild hepatic impairment (Child-Pugh A, n=6)
    • Moderate hepatic impairment (Child-Pugh B, n=6)
    • Severe hepatic impairment (Child-Pugh C, n=6)
  • Matching: Subjects in the hepatic impairment groups should be matched to subjects with normal hepatic function based on age, weight, and gender.

3. Dosing and Sample Collection:

  • Dose: Administer a single oral dose of 10 mg this compound to subjects with normal, mild, and moderate hepatic impairment. Administer a single 5 mg dose to subjects with severe hepatic impairment.
  • Sample Collection: Collect plasma and urine samples at predefined time points over 14 days post-dose.

4. Bioanalytical Method:

  • Technique: Use validated chromatography/tandem mass spectrometry (LC-MS/MS) methods.
  • Analytes: Quantify concentrations of free (unbound) and total this compound, as well as its major metabolites.

5. Pharmacokinetic and Statistical Analysis:

  • Parameters: Calculate key PK parameters for free and total this compound using non-compartmental analysis (NCA). Primary parameters include:
    • ( C_{max} ): Maximum observed plasma concentration
    • ( AUC_{0-inf} ): Area under the plasma concentration-time curve from time zero to infinity
    • ( t_{1/2} ): Apparent terminal elimination half-life
  • Comparison: Statistically compare dose-normalized ( C_{max} ) and AUC values between the hepatic impairment groups and the normal hepatic function group. A change of >50% is typically considered clinically meaningful.

Adverse Event Management and Dose Modification Protocol

Effective management of adverse events (AEs) is crucial to ensure patients can continue treatment at the highest possible dose for maximum therapeutic benefit [1]. The following workflow outlines the general management strategy.

G Start Patient on this compound Experiences Adverse Event (AE) Grade1_2 Grade 1 or 2 AE Start->Grade1_2 CTCAE Grading Grade2_Persist Persistent/Intolerable Grade 2 or Grade 3 AE Start->Grade2_Persist Grade4 Life-Threatening Grade 4 AE Start->Grade4 Manage Initiate/Optimize Prophylactic and Symptomatic Management Grade1_2->Manage Interrupt INTERRUPT this compound Treatment Grade2_Persist->Interrupt Discontinue PERMANENTLY DISCONTINUE Grade4->Discontinue Continue Continue this compound at Current Dose Manage->Continue Resume AE resolved to Grade 0-1 or baseline Interrupt->Resume Reduce RESUME at a REDUCED Dose Resume->Reduce

The management strategy for specific, clinically important AEs is detailed in the table below, based on prescribing information and expert consensus [3] [1].

Adverse Reaction Recommended Dose Modification

| Hypertension | Grade 3: Withhold until controlled to Grade ≤2 with antihypertensive therapy. Resume at a reduced dose. Grade 4: Permanently discontinue. | | Cardiac Dysfunction | Grade 3: Withhold until improvement to Grade 0-1. Resume at a reduced dose or discontinue. Grade 4: Permanently discontinue. | | Hepatotoxicity | Grade 3 or 4: Withhold until improvement to Grade 0-1. Resume at a reduced dose or discontinue. Permanently discontinue for hepatic failure. | | Proteinuria | ≥2 g/24 hours: Withhold until proteinuria is ≤2 g/24 hours. Resume at a reduced dose. Nephrotic Syndrome: Permanently discontinue. | | GI Perforation or Fistula | Any Grade: Permanently discontinue for GI perforation. Grade 3 or 4 Fistula: Permanently discontinue. | | Other Persistent/Intolerable AEs | Grade 2 or 3: Withhold until improvement to Grade 0-1. Resume at a reduced dose. Grade 4: Permanently discontinue (except non-life-threatening lab abnormalities). |

Conclusion

The management of this compound in patients with hepatic impairment is a critical component of safe and effective therapy. Dose adjustments are mandatory in severe hepatic impairment for all indications except HCC, for which the drug is not recommended. Proactive monitoring, early intervention for adverse events, and strategic dose modifications using the provided protocols are essential to maximize treatment duration and clinical outcomes for patients.

References

Comprehensive Application Notes and Protocols: Lenvatinib Inter-Laboratory Cross-Validation Study Using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lenvatinib and the Importance of Cross-Validation

This compound is a novel multi-targeted tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of various cancers, including radioiodine-refractory differentiated thyroid cancer, advanced renal cell carcinoma, and unresectable hepatocellular carcinoma. As a receptor tyrosine kinase inhibitor, this compound targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT, thereby inhibiting tumor angiogenesis and proliferation [1] [2]. The critical pharmacological properties of this compound include high oral bioavailability (98-99%), protein binding concentration independence, a terminal half-life of approximately 28 hours, and metabolism primarily via CYP3A4 enzymes [3] [2]. These characteristics, combined with its narrow therapeutic window and significant inter-patient variability, necessitate precise and accurate bioanalytical methods for therapeutic drug monitoring.

Inter-laboratory cross-validation represents a crucial component in the bioanalytical method validation process, particularly for global clinical trials where sample analysis occurs across multiple sites. The primary objective of cross-validation is to ensure that assay data generated from different laboratories remain comparable and consistent throughout clinical studies, thereby guaranteeing the reliability and reproducibility of pharmacokinetic and pharmacodynamic data [4] [5]. For this compound, this process is especially important given the expanding clinical applications of the drug and the need for standardized quantification methods across research institutions and clinical laboratories. Successful cross-validation establishes method robustness and transferability, providing confidence in the data generated from multi-center clinical trials and supporting regulatory submissions for new drug applications or label expansions.

Method Validation Parameters and Acceptance Criteria

Before initiating inter-laboratory cross-validation, each participating laboratory must first conduct a comprehensive method validation to establish that their individual this compound assay meets predefined performance characteristics. The method validation process should be conducted in accordance with established bioanalytical guidelines, such as those published by the United States Food and Drug Administration (US-FDA) and other regulatory agencies [6]. For this compound quantification in human plasma using LC-MS/MS, several key parameters require rigorous assessment, including selectivity, linearity, accuracy, precision, recovery, and stability under various conditions. Each of these parameters must fall within established acceptance criteria to ensure the method's suitability for clinical sample analysis.

Table 1: Key Validation Parameters for this compound Bioanalytical Methods

Validation Parameter Experimental Design Acceptance Criteria
Selectivity/Specificity Analysis of blank plasma from at least 6 sources Peak interference <20% of LLOQ for this compound and <5% for IS
Linearity Calibration curves across quantitative range Correlation coefficient (r²) ≥ 0.99
Accuracy QC samples at LLOQ, low, mid, high concentrations Within ±15% of nominal value (±20% for LLOQ)
Precision Intra-day and inter-day replicates CV ≤15% (≤20% for LLOQ)
Extraction Recovery Comparison of extracted vs unextracted samples Consistent and reproducible recovery
Stability Short-term, long-term, freeze-thaw, processed Within ±15% of nominal concentration

The linearity and quantitative range of the this compound assay must be established using a minimum of six to eight non-zero calibration standards that adequately define the relationship between analyte concentration and instrument response. For this compound, the lower limit of quantification (LLOQ) should be established based on the anticipated trough concentrations in clinical samples, with typical values ranging from 1-5 ng/mL [4] [6]. The upper limit of quantification (ULOQ) should extend to encompass expected peak concentrations, which can exceed 1000 ng/mL in some patients [7]. The accuracy and precision of the method should be demonstrated using quality control (QC) samples prepared at a minimum of three concentration levels (low, medium, and high) analyzed in multiple batches across different days.

Table 2: Stability Requirements for this compound in Human Plasma

Stability Type Conditions Acceptance Criteria
Short-term Temperature Ambient temperature for 4-24 hours Within ±15% of nominal concentration
Freeze-Thaw Minimum of 3 cycles (-20°C or -70°C) Within ±15% of nominal concentration
Long-Term At least 4 weeks at storage temperature Within ±15% of nominal concentration
Processed Sample In autosampler conditions (4-10°C) Within ±15% of nominal concentration
Stock Solution Refrigerated (5±4°C) for 28 days Stable with ≤15% deviation

The extraction recovery of this compound and the internal standard should be consistent, precise, and reproducible at all QC levels, though it need not be 100%. Various extraction techniques have been successfully employed for this compound, including protein precipitation, liquid-liquid extraction, and solid phase extraction [4]. Each method has distinct advantages and limitations regarding efficiency, cleanliness, and throughput. Additionally, comprehensive stability assessments must demonstrate that this compound remains stable under various conditions, including short-term temperature exposure, long-term frozen storage, freeze-thaw cycles, and processed sample stability in the autosampler. These rigorous validation parameters collectively ensure the reliability of this compound quantification before proceeding to inter-laboratory cross-validation.

Cross-Validation Experimental Protocol

Study Design and Sample Preparation

The inter-laboratory cross-validation of this compound assays should be conducted following successful completion of individual laboratory validations. A standardized protocol must be developed and distributed to all participating laboratories to ensure consistent execution of the cross-validation study. The experimental design typically involves the analysis of identical sets of quality control (QC) samples and pooled clinical study samples with blinded concentrations across all participating sites [4] [5]. These samples should be prepared centrally from a single lot of human plasma with documented this compound-free status to eliminate variability in matrix composition. The QC samples are generally prepared at three concentrations (low, medium, and high) spanning the quantitative range of the assay, while the clinical samples should represent a range of concentrations encountered in actual patient specimens.

The sample preparation protocol begins with the thawing of frozen human plasma samples at room temperature or in a refrigerated environment. Once thawed, samples should be mixed thoroughly using a vortex mixer to ensure homogeneity. For each sample, a precise aliquot (typically 50-100 μL) of plasma is transferred to an appropriate extraction tube. The internal standard solution (stable isotope-labeled this compound is preferred) is then added to each sample, followed by the selected extraction procedure. As noted in the search results, multiple extraction approaches have been successfully applied to this compound:

  • Protein Precipitation: Addition of organic solvents (acetonitrile or methanol) followed by vortex mixing and centrifugation
  • Liquid-Liquid Extraction: Addition of buffer (e.g., 0.1 mol/L phosphate buffer, pH 8) and organic solvent (e.g., diethyl ether) followed by shaking, centrifugation, and collection of organic layer [6]
  • Solid Phase Extraction: Utilizing commercially available SPE cartridges with appropriate conditioning, loading, washing, and elution steps

Following extraction, the sample extracts are typically evaporated to dryness under a gentle stream of nitrogen gas and reconstituted in an appropriate reconstitution solution compatible with the chromatographic system. Throughout the sample preparation process, proper quality control measures should be implemented, including the analysis of calibration standards, blank samples (without analyte or internal standard), and zero samples (with internal standard only) to ensure method performance.

Instrumental Analysis Conditions

The chromatographic separation of this compound and its internal standard should be performed using reverse-phase liquid chromatography with a suitable C18 column (e.g., Mightysil RP-18 GP, 4.6 × 250 mm, 5 μm) maintained at a stable temperature (typically 40°C) [6]. The mobile phase composition should be optimized to achieve adequate separation of this compound from potentially interfering substances, with common approaches including a gradient or isocratic elution with water containing 50 mM sodium dodecyl sulfate (pH 2.5) and acetonitrile (55.5:45, v/v) at a flow rate of 1.2 mL/min [6]. Alternative mobile phase compositions may include ammonium formate or acetate buffers with methanol or acetonitrile as organic modifiers.

For mass spectrometric detection, this compound is typically detected in positive ion electrospray mode using multiple reaction monitoring (MRM). The MS parameters should be optimized for each specific instrument but generally include:

  • Ion spray voltage: 5500 V (positive mode)
  • Source temperature: 500°C
  • Nebulizer gas (GS1), heater gas (GS2), and curtain gas set to appropriate values
  • MRM transitions: m/z 427.1 → 370.1 for this compound (quantifier) and m/z 427.1 → 270.1 (qualifier) [4]

The instrument performance should be verified each analysis day through system suitability tests, ensuring that retention times, peak shapes, and response factors meet predefined criteria before proceeding with sample analysis. The batch sequence should be designed to minimize analytical drift, typically by analyzing samples in randomized order with calibration standards and QC samples distributed throughout the sequence.

G This compound Cross-Validation Experimental Workflow SamplePrep Sample Preparation Central preparation of QC samples and blinded clinical samples MethodValidation Individual Laboratory Method Validation SamplePrep->MethodValidation Distribute to participating labs CrossValidation Cross-Validation Analysis All laboratories analyze identical sample sets MethodValidation->CrossValidation Successful validation required DataCollection Data Collection Accuracy, precision, bias calculations CrossValidation->DataCollection Blinded analysis StatisticalAnalysis Statistical Analysis Comparison of results across laboratories DataCollection->StatisticalAnalysis Centralized processing AcceptanceCriteria Acceptance Criteria Evaluation ±15% accuracy for QC samples ±20% bias for clinical samples StatisticalAnalysis->AcceptanceCriteria Criteria application FinalReport Final Report Generation Method comparability statement AcceptanceCriteria->FinalReport Comparability determination

Data Analysis and Statistical Evaluation

Calculation Procedures

Following completion of the experimental phase, the data analysis process begins with the calculation of this compound concentrations in all QC and clinical samples using the calibration curves generated by each laboratory. The calibration curve is typically established using a linear regression model with appropriate weighting (commonly 1/x or 1/x²) to account for heteroscedasticity across the concentration range [6]. The calculated concentrations for all samples are then compiled centrally for statistical comparison across laboratories.

For QC samples, the accuracy should be calculated as the percentage difference between the measured concentration and the nominal concentration:

Accuracy (%) = (Measured Concentration / Nominal Concentration) × 100

For clinical study samples, the percentage bias between laboratories should be calculated using the following formula:

Percentage Bias (%) = [(Laboratory A Concentration - Laboratory B Concentration) / Mean Concentration] × 100

The acceptance criteria for cross-validation, as demonstrated in successful this compound studies, require that accuracy of QC samples falls within ±15.3% and percentage bias for clinical study samples remains within ±11.6% [4] [5]. These values are consistent with current bioanalytical method validation guidelines and ensure adequate method comparability across sites.

Statistical Analysis Methods

A comprehensive statistical analysis should be performed to evaluate the degree of agreement between laboratories. This typically includes descriptive statistics (mean, standard deviation, coefficient of variation) for all sample types across laboratories, analysis of variance (ANOVA) to assess inter-laboratory and intra-laboratory variability, and linear regression analysis to evaluate the correlation between results from different laboratories. Additionally, Bland-Altman analysis can be employed to visualize the agreement between methods by plotting the difference between paired measurements against their mean, with established limits of agreement.

The precision of the method across laboratories should be expressed as both within-laboratory precision (repeatability) and between-laboratory precision (reproducibility), calculated as follows:

Within-Laboratory CV (%) = (Within-Laboratory Standard Deviation / Overall Mean) × 100

Between-Laboratory CV (%) = (Between-Laboratory Standard Deviation / Overall Mean) × 100

For a successful cross-validation, both precision measures should generally fall within 15% for QC samples and clinical samples, except at the LLOQ where 20% is acceptable. The total error (sum of absolute value of bias and CV) should not exceed 30% for the method to be considered comparable across laboratories.

Results Interpretation and Implementation Guidelines

Acceptance Criteria and Comparability Assessment

The final interpretation of the cross-validation study hinges on determining whether all participating laboratories generate comparable data for this compound concentrations in human plasma. The primary acceptance criteria require that the accuracy of QC samples across all laboratories falls within ±15% of their nominal concentrations, and the percentage bias for clinical study samples remains within ±20% when comparing results between any two laboratories [4] [5]. In the referenced this compound cross-validation study, these parameters were successfully met with accuracy within ±15.3% for QC samples and percentage bias within ±11.6% for clinical samples, demonstrating acceptable method comparability.

When evaluating results, if more than 5% of the sample comparisons (or more than 33% of comparisons at any single concentration level) fall outside the acceptance criteria, the cross-validation is considered failed, and investigation into the source of discrepancy is required. Common sources of variability between laboratories include differences in sample preparation techniques, variations in instrument response, inconsistencies in calibration curve fitting, and divergent data processing methods. The identification of specific outliers should trigger a root cause analysis involving verification of sample processing, instrument calibration, and data calculation procedures in the affected laboratories.

Implementation in Clinical Studies

Upon successful completion of the cross-validation study, implementation guidelines should be established to ensure ongoing consistency in this compound quantification across participating laboratories throughout the clinical study duration. These guidelines should include:

  • Standard Operating Procedures (SOPs): Detailed, standardized protocols for sample processing, analysis, and data review
  • Quality Control Monitoring: Regular analysis of QC samples with established acceptance criteria during routine sample analysis
  • Cross-Laboratory Communication: Procedures for addressing analytical issues and data discrepancies between sites
  • Periodic Reassessment: Scheduled re-evaluation of method comparability, particularly after instrument maintenance or reagent lot changes

The successful cross-validation of this compound assays enables researchers and clinicians to confidently compare data across different study sites and clinical trials, thereby supporting global drug development programs and potentially contributing to therapeutic drug monitoring strategies for optimizing this compound therapy in cancer patients [7] [3]. This harmonization is particularly important for this compound given the considerable inter-patient variability observed in drug levels, with trough concentrations ranging from 4.60 to 30.53 μg/L and peak concentrations varying from 65.10 to 263.64 μg/L even at consistent dosing [7].

Conclusion

The inter-laboratory cross-validation of this compound bioanalytical methods using LC-MS/MS represents a critical component in ensuring data comparability and reliability across multi-center clinical trials. The standardized protocols outlined in these application notes provide a framework for successful cross-validation, encompassing method validation, experimental design, sample analysis, and statistical evaluation. The demonstrated success of this approach for this compound, with accuracy within ±15.3% for QC samples and percentage bias within ±11.6% for clinical samples across multiple laboratories, confirms that this compound concentrations in human plasma can be effectively compared across different sites and studies [4] [5]. This harmonization ultimately supports the generation of robust clinical data, facilitates regulatory submissions, and contributes to the optimization of this compound therapy for cancer patients.

References

Application Notes & Protocol: Determination of Lenvatinib Protein Binding in Human Serum by Equilibrium Dialysis and LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lenvatinib (Lenvima) is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of radioactive iodine-refractory differentiated thyroid cancer (DTC), advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and certain types of endometrial carcinoma [1] [2]. Its targets include vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT [3] [2].

The determination of serum protein binding is a critical step in drug development because the unbound (free) drug concentration is pharmacologically active, influencing drug clearance, tissue distribution, and therapeutic efficacy [4]. Among various techniques, equilibrium dialysis is considered a gold standard, offering advantages such as minimal non-specific adsorption and high reliability for protein binding studies [4]. These Application Notes describe a validated, sensitive method for quantifying total and unbound this compound in human serum.

Principle of the Method

This method uses equilibrium dialysis to separate unbound this compound, followed by quantitative analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Equilibrium Dialysis: Human serum samples are dialyzed against a phosphate-buffered saline (PBS) solution using a semi-permeable membrane. During incubation, low molecular weight unbound this compound molecules diffuse across the membrane until equilibrium is reached between the serum and buffer chambers. High molecular weight proteins and protein-bound this compound are retained in the serum chamber.
  • LC-MS/MS Quantification: Post-dialysis, the concentrations of this compound in the serum chamber (total drug) and the PBS chamber (unbound drug) are determined using a validated LC-MS/MS method. The percentage of protein binding is then calculated.

The following diagram illustrates the experimental workflow and the underlying protein binding principle:

G cluster_workflow Experimental Workflow cluster_principle Protein Binding Principle at Equilibrium Start Start Sample Preparation ED Equilibrium Dialysis Start->ED SamplePrep Post-Dialysis Sample Processing ED->SamplePrep LCMSMS LC-MS/MS Analysis SamplePrep->LCMSMS Data Data Analysis & Calculation LCMSMS->Data End Report Protein Binding % Data->End SerumChamber Serum Chamber (Total Drug) PBSChamber PBS Chamber (Unbound Drug) SerumChamber->PBSChamber Free Drug Diffusion Membrane Semi-permeable Membrane BoundDrug Protein-Bound Drug FreeDrugS Free this compound BoundDrug->FreeDrugS Dynamic Binding FreeDrugP Free this compound FreeDrugS->FreeDrugP Equilibrium

Materials and Reagents

  • Analytes: this compound and its stable isotope-labeled internal standard (IS), ER-227326 [4].
  • Biological Matrices: Drug-free blank human serum and phosphate buffered saline (PBS, pH 7.4) [4].
  • Solvents: HPLC-grade acetonitrile, methanol, ethyl acetate, and n-hexane. Special grade acetic acid, ammonium acetate, and diethyl ether [4].
  • Equipment:
    • Equilibrium dialyzer with a molecular weight cut-off membrane (e.g., 12-14 kDa).
    • Liquid chromatography system coupled with a tandem mass spectrometer (e.g., API4000).
    • Analytical column: Symmetry Shield RP8 or equivalent.
    • Centrifuge, vortex mixer, and calibrated pipettes.

Detailed Experimental Protocol

Equilibrium Dialysis Procedure
  • Preparation: Thaw human serum samples at room temperature or on ice. Pre-treat the dialysis membrane according to the manufacturer's instructions.
  • Loading: Pipette 0.8 mL of human serum containing this compound into one chamber of the dialyzer (serum side). Add 0.8 mL of PBS (pH 7.4) into the opposing chamber (buffer side). Ensure no air bubbles are trapped.
  • Incubation: Seal the dialyzer and incubate at 37°C for 18 hours in a controlled environment (e.g., incubator or water bath) with gentle agitation to facilitate equilibrium [4] [5].
  • Post-Dialysis Sample Collection: After incubation, carefully retrieve the solutions from both the serum and PBS chambers.
    • The PBS chamber contains the unbound this compound.
    • The serum chamber contains the total this compound (both bound and unbound).
Sample Preparation (Extraction)
  • Total Drug (from Serum Chamber): Transfer a 50 μL aliquot from the serum chamber to a clean tube. Add the internal standard (IS) solution. Precipitate proteins by adding a suitable volume of acetonitrile (or a mixture of acetonitrile and methanol). Vortex mix vigorously and centrifuge. Collect the supernatant for analysis [4].
  • Unbound Drug (from PBS Chamber): Transfer a 200 μL aliquot from the PBS chamber. The extraction procedure can follow a similar protein precipitation or liquid-liquid extraction method as optimized for the matrix. The developed method uses organic solvent extraction [4].
LC-MS/MS Analysis Conditions

The following table summarizes the typical instrument parameters used for the quantification of this compound.

Table 1: Standard LC-MS/MS Instrument Parameters

Parameter Specification
LC System UPLC or HPLC System
Analytical Column Symmetry Shield RP8 (e.g., 2.1 x 150 mm, 5 μm) or XSelect HSS T3 (2.1 mm × 100 mm, 2.5 μm) [4] [6]

| Mobile Phase | A: 2 mM Ammonium Acetate (pH 4.0) [4] or Water (containing 5 mM Ammonium Acetate & 0.1% Formic Acid) [6] B: Acetonitrile (0.1% Formic Acid) [6] | | Elution | Isocratic or Gradient Elution (e.g., 60% A : 40% B for isocratic [4]) | | Flow Rate | 0.2 - 0.4 mL/min | | Injection Volume | 5 - 10 μL | | MS System | Triple Quadrupole Mass Spectrometer (e.g., API4000) | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | MRM Transition (this compound) | m/z 427.1 → 370.0 [4] [7] [6] | | MRM Transition (IS) | m/z 432.1 → 370.0 (for 2H5-Lenvatinib) [6] |

Method Validation Summary

The described method has been rigorously validated according to standard bioanalytical guidelines [4].

Table 2: Key Validation Parameters and Results

Validation Parameter Performance & Results
Linearity Range Serum: 0.0800 - 400 ng/mL [4]; PBS: 0.0400 - 16.0 ng/mL [4] [5]. Other methods report 0.2-1000 ng/mL in plasma [6].
Lower Limit of Quantification (LLOQ) Serum: 0.08 ng/mL; PBS: 0.04 ng/mL [4].
Accuracy & Precision Intra- and inter-batch accuracy and precision were within acceptance criteria (typically ±15%, ±20% at LLOQ) [4].
Extraction Recovery High recovery from human biological matrices, overcoming limitations of earlier methods with low recovery (43-53%) [4].
Selectivity No significant interference from blank serum or PBS at the retention times of this compound and the IS [4] [6].
Stability This compound was stable in serum and PBS under various conditions: bench-top, freeze-thaw cycles, processed samples, and long-term frozen storage [4].

Data Analysis and Calculation

  • Calculate Peak Area Ratios: For each sample, calculate the peak area ratio of this compound to the internal standard.
  • Determine Concentrations: Using the calibration curves constructed in serum and PBS, calculate the total drug concentration ([Total]) from the serum chamber and the unbound drug concentration ([Unbound]) from the PBS chamber.
  • Calculate Protein Binding Percentage:
    • Unbound Fraction (fu) = [Unbound] / [Total]
    • Protein Binding (%) = (1 - fu) × 100

Reported In Vivo Finding: Application of this method in clinical studies confirmed that this compound is highly protein-bound in human serum, with binding rates reported between 97.6% and 99.0% [7] [5], consistent with the reported in vitro range of 98-99% [2].

Applications and Significance

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: This protocol is essential for accurately determining the free concentration of this compound, which drives its pharmacological activity and toxicity [4] [7].
  • Therapeutic Drug Monitoring (TDM): Dose-limiting toxicity and tumor shrinkage have been associated with total this compound trough concentration [7]. Monitoring free drug levels can provide further refinement for TDM, especially in special populations.
  • Drug-Drug Interaction (DDI) Studies: The method can assess potential interactions where concomitant drugs may displace this compound from plasma proteins, altering free drug concentrations [6].
  • Studies in Special Populations: The method has been applied to investigate the impact of conditions like hemodialysis on free this compound concentrations, showing that while total exposure is largely unaffected, free drug concentration can be temporarily reduced post-dialysis [7].

Troubleshooting and Best Practices

  • Equilibrium Attainment: Ensure the incubation time and temperature are strictly controlled to reach equilibrium without compromising sample stability.
  • Volume Shift: Monitor for potential volume shifts between chambers during dialysis, which may require correction using the internal standard.
  • Non-Specific Binding: The use of equilibrium dialysis over techniques like ultrafiltration minimizes non-specific adsorption of this compound to the device [4].
  • Matrix Effects: The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and ensure quantification accuracy [4] [6].

Conclusion

This document provides a detailed and validated protocol for determining the protein binding of this compound in human serum using equilibrium dialysis and LC-MS/MS. The method is sensitive, selective, reproducible, and has been successfully applied in clinical trials. It provides a robust tool for researchers and drug development professionals to understand the pharmacokinetics and pharmacodynamics of this compound.

References

Lenvatinib Administration: Food & Formulation Effects

Author: Smolecule Technical Support Team. Date: February 2026

Lenvatinib is an orally administered multiple receptor tyrosine kinase inhibitor approved for treating various cancers. Understanding the impact of formulation and food on its pharmacokinetics is crucial for consistent dosing in clinical practice and trial design.

Quantitative Pharmacokinetic Data Summary

The tables below consolidate key findings on formulation comparison and food effects from pivotal studies.

Table 1: Formulation Comparison (Capsule vs. Tablet) [1]

Pharmacokinetic Parameter Tablet (Reference) Capsule (Test) Geometric Least Squares Mean Ratio (90% CI)
AUC0-∞ Reference Test ~90% (CI within 80-125%)
AUC0-t Reference Test ~90% (CI within 80-125%)
Cmax Reference Test ~86% (CI lower bound 79.8%)
tmax Median 2.0 hours Median 2.0 hours Comparable
t1/2,z ~28 hours Mean 27.6 hours (%CV 27.3) Comparable

Table 2: Effect of a High-Fat Meal on Capsule Formulation [1]

Pharmacokinetic Parameter Fasted State Fed State (High-Fat Meal) Geometric Least Squares Mean Ratio (90% CI)
AUC0-∞ Reference Test ~106% (CI within 80-125%)
AUC0-t Reference Test ~104% (CI within 80-125%)
Cmax Reference Test ~95% (CI 72.1-126.4%)
tmax Median 2 hours Median 4 hours Delayed
t1/2,z ~28 hours ~28 hours Unchanged
Experimental Protocols

The primary data supporting food and formulation effects come from two randomized, two-period, crossover, phase 1 bioavailability trials.

1. Protocol: Formulation Bioequivalence Study

  • Objective: To compare the bioavailability of a new capsule formulation of this compound with the original tablet formulation [1].
  • Design:
    • Type: Randomized, two-period, crossover study.
    • Subjects: 20 healthy volunteers.
    • Treatment: Each subject received a single 10-mg oral dose of both the capsule and tablet formulations in a randomized sequence, with a washout period between doses.
  • Methodology:
    • Dosing: Administered after an overnight fast.
    • Pharmacokinetic Sampling: Blood samples were collected at predetermined time points post-dose to characterize the plasma concentration-time profile.
    • Analysis: Key parameters calculated included AUC0-∞, AUC0-t, Cmax, tmax, and t1/2,z. Bioequivalence was assessed using geometric least squares mean ratios and 90% confidence intervals, with the standard bioequivalence range of 80-125% for AUC.
  • Key Findings: The capsule demonstrated slightly lower exposure (~10% for AUC, ~14% for Cmax) but was considered bioequivalent to the tablet based on AUC. The Cmax CI lower bound was slightly below the 80% threshold [1].

2. Protocol: Food Effect Study

  • Objective: To evaluate the influence of a high-fat meal on the relative bioavailability of the this compound capsule formulation [1].
  • Design:
    • Type: Randomized, two-period, crossover study.
    • Subjects: 16 healthy volunteers.
    • Treatment: Each subject received a single 10-mg capsule dose under two conditions: after an overnight fast (fasted state) and following a standard high-fat meal (fed state).
  • Methodology:
    • Meal: A standard high-fat meal was consumed within 30 minutes prior to dosing.
    • Pharmacokinetic Sampling: Blood samples were collected serially after dosing.
    • Analysis: Parameters analyzed were the same as in the formulation study, with the addition of tlag (absorption lag time).
  • Key Findings: The high-fat meal did not significantly affect the overall extent of absorption (AUC) but delayed the rate of absorption, as evidenced by a longer median tmax. The Cmax was largely unaffected, though the 90% CI was wide [1].

Application in Clinical Practice & Development

  • Administration Guidance: this compound can be administered with or without food. This flexibility can improve patient adherence. The total daily dose should be taken at the same time each day [1] [2] [3].
  • Formulation Considerations: The current capsule formulation is commercially available. The minor exposure differences noted in early studies are accounted for in the established dosing regimens.
  • Alternative Administration: For patients who cannot swallow capsules whole, they can be dissolved in a small amount of water or apple juice. The resulting suspension can be drunk or administered via a feeding tube [2] [3] [4].

Supporting Pharmacokinetic Background

This compound is rapidly absorbed after oral administration. In a fasted state, the time to peak plasma concentration is typically 1 to 4 hours. Its estimated absolute bioavailability is 85%. This compound has a high plasma protein binding rate (98-99%) and a terminal elimination half-life of approximately 28 hours, supporting once-daily dosing [5] [6].

Start Study Objective: Evaluate Food Effect on This compound Capsule PK Design Study Design: Randomized, Two-Period Crossover in Healthy Volunteers Start->Design Arm1 Treatment Arm A: Single 10mg dose after overnight fast Design->Arm1 Arm2 Treatment Arm B: Single 10mg dose after high-fat meal Design->Arm2 PK PK Analysis: AUC, Cmax, Tmax Arm1->PK Arm2->PK Result1 Result: No significant change in overall exposure (AUC) PK->Result1 Result2 Result: Absorption rate delayed (Tmax 2h → 4h) PK->Result2 Conclusion Conclusion: This compound can be administered without regard to meals Result1->Conclusion Result2->Conclusion

Conclusion

Clinical data demonstrates that this compound administration is straightforward, with no requirement for dose adjustment based on food timing. The capsule formulation provides consistent systemic exposure, and its absorption, while delayed by food, is not meaningfully reduced. This profile supports flexible dosing for patients and simplifies clinical trial protocols.

References

lenvatinib combination with TACE therapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Data

The table below summarizes key efficacy outcomes from recent studies investigating lenvatinib and TACE combinations in hepatocellular carcinoma.

Table 1: Efficacy Outcomes of this compound and TACE Combinations in HCC

Study / Combination Patient Population Median PFS (Months) Median OS (Months) Key Efficacy Findings Reference
TACE + LEN + PD-1 Inhibitor Intermediate-stage HCC exceeding up-to-7 criteria 10.0 21.0 (vs. 16.2 for TACE+LEN) Significantly improved PFS and delayed progression to macrovascular invasion/extrahepatic spread vs. TACE+LEN. OS benefit was not statistically significant. [1]
TACE + this compound (TACE+LEN) Intermediate-stage HCC exceeding up-to-7 criteria (control group) 5.7 16.2 Served as a comparator in the above study. [1]
This compound-TACE Sequential Therapy Unresectable HCC post-lenvatinib progression N/A N/A Subsequent TACE after progression on this compound significantly improved Post-Progression Survival (PPS). [2]
This compound + Radiotherapy (RT) Advanced HCC N/A N/A Demonstrated significantly superior infield control (IFC) compared to this compound + TACE. No significant OS difference. [3]

Experimental Protocols

Here are detailed methodologies for implementing the this compound-TACE combination and related in vitro experiments to model the approach.

Clinical Protocol: this compound and TACE Combination Therapy

This protocol is adapted from clinical studies for patients with intermediate-stage HCC beyond the up-to-7 criteria or unresectable HCC [1] [2].

  • Patient Selection Criteria

    • Inclusion: Confirmed diagnosis of HCC (radiologically or pathologically); Intermediate-stage (BCLC-B) disease exceeding the up-to-7 criteria or unresectable advanced HCC; Child-Pugh class A liver function; Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-1 [1] [4].
    • Exclusion: Decompensated liver cirrhosis (Child-Pugh B7 or above); Extensive bilobar tumor load where TACE is not feasible; Main portal vein thrombosis; Active extrahepatic metastasis; Severe comorbidities (e.g., renal failure, uncontrolled cardiovascular disease) [1] [4].
  • Pre-Treatment Assessments

    • Baseline Imaging: Conduct quadruple-phase CT or dynamic contrast-enhanced MRI of the abdomen to evaluate tumor burden, number, size, and vascularity.
    • Laboratory Tests: Complete blood count, liver function tests (bilirubin, albumin, ALT, AST), renal function tests, coagulation profile, and alpha-fetoprotein (AFP) level.
    • Clinical Evaluation: Comprehensive assessment of performance status and liver function using Child-Pugh and ALBI scores.
  • Treatment Schedule and Dosing

    • This compound Administration:
      • Initiation: Start this compound at a body-weight-dependent dose: 12 mg/day for patients ≥60 kg; 8 mg/day for patients <60 kg. Administer orally, once daily [1] [3].
      • Timing Relative to TACE: this compound can be initiated before, concurrent with, or after TACE. In sequential protocols, it is often started prior to TACE [2].
    • TACE Procedure:
      • Technique: Perform conventional TACE (cTACE) using chemotherapeutic agents (e.g., doxorubicin 50-75 mg) emulsified with Lipiodol, followed by embolization with gelatin sponge particles. Alternatively, Drug-Eluting Bead TACE (DEB-TACE) can be used [4].
      • Schedule: TACE is typically performed on an "on-demand" basis, guided by tumor response and liver function. The first TACE session is usually conducted within the first 1-2 cycles of this compound treatment [1] [2].
  • Management During Therapy

    • Adverse Event (AE) Monitoring: Monitor closely for AEs associated with this compound (hypertension, diarrhea, fatigue, palmar-plantar erythrodysesthesia, proteinuria) and TACE (post-embolization syndrome, liver function impairment). Use CTCAE (v5.0) for grading [5] [6] [3].
    • Dose Modification: For Grade 3 or intolerable Grade 2 AEs, interrupt this compound treatment until resolution to Grade ≤1. Upon resumption, consider dose reduction (e.g., from 12 mg to 8 mg; from 8 mg to 4 mg) [5] [3].
    • TACE in Sequential Therapy: Upon radiological progression during this compound treatment, TACE can be introduced as a subsequent therapy. In some protocols, this compound is briefly discontinued (e.g., 1-14 days before and 1-29 days after TACE) and then resumed at the previous dose [2].
  • Response Assessment

    • Imaging: Perform follow-up abdominal CT or MRI every 1-3 months using mRECIST criteria to assess tumor response [1] [3].
    • Biomarker: Track serum AFP levels periodically [3].
In Vitro Co-Culture Model to Study Mechanism

This protocol models the interaction between endothelial cells and HCC cells under this compound treatment, simulating its anti-angiogenic effects.

  • Objective: To investigate the inhibitory effect of this compound on tumor angiogenesis in vitro.
  • Materials:
    • Human HCC cell lines (e.g., Huh7, HepG2).
    • Human Umbilical Vein Endothelial Cells (HUVECs).
    • This compound (Selleckchem, #S1164) dissolved in DMSO.
    • Transwell co-culture system.
    • Cell culture media (DMEM, ECM).
    • Matrigel matrix.
    • MTT or CCK-8 assay kit.
    • Tube formation assay reagents.
  • Methodology:
    • Cell Culture: Maintain HCC cells and HUVECs in their respective media.
    • Co-Culture Setup: Seed HUVECs in the upper chamber of a Transwell insert. Place HCC cells in the lower chamber. This allows for paracrine signaling without direct cell contact.
    • Drug Treatment: Treat the co-culture system with a range of this compound concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.
    • Functional Assays:
      • Proliferation Assay: After 48-72 hours of treatment, assess HUVEC viability using an MTT or CCK-8 assay.
      • Tube Formation Assay: Plate HUVECs on a layer of Matrigel. Conditioned media from this compound-treated or control HCC cells is added. Quantify the number of tube-like structures formed after 4-8 hours under a microscope.
  • Data Analysis: Compare HUVEC proliferation and tube-forming ability across different treatment groups to demonstrate this compound's indirect anti-angiogenic effect via inhibition of VEGF and FGF signaling from tumor cells [7].

Mechanism and Signaling Pathways

The therapeutic synergy of the this compound-TACE combination arises from targeting multiple pathways crucial for tumor survival and growth.

The diagram illustrates how TACE and this compound work synergistically:

  • TACE induces acute tumor ischemia and necrosis, but the resulting hypoxia triggers a compensatory upregulation of pro-angiogenic factors like VEGF and FGF, which can lead to tumor recurrence and progression [7] [8].
  • This compound systemically inhibits the receptors (VEGFR, FGFR) for these very factors, thereby blocking this escape mechanism and preventing revascularization [7].
  • Furthermore, this compound's effect on normalizing tumor blood vessels can potentially improve the distribution and efficacy of subsequent TACE procedures [7].

Safety and Resistance

Successful application of this combination therapy requires careful management of adverse events and understanding of resistance mechanisms.

Table 2: Common Adverse Events and Management of this compound

Adverse Event Incidence (Any Grade) Grade 3/4 Incidence Median Time to Onset Management Strategies
Hypertension Very Common ~24% [6] 3.0 weeks [5] [6] Monitor BP regularly. Initiate/optimize antihypertensive therapy. Consider dose modification if uncontrolled.
Diarrhea 67% [5] 9% [5] 12.1 weeks [5] Provide symptomatic care (e.g., loperamide). Ensure hydration. Consider dose interruption/reduction for severe cases.
Fatigue/Asthenia 67% [5] 10% [5] 3.0 weeks [5] Rule out other causes. Manage supportively. Dose modification may be necessary.
Palmar-Plantar Erythrodysesthesia (PPES) 33% [5] 3% [5] 5.9 weeks [5] Use moisturizers, avoid friction. Dose interruption and reduction are effective.
Proteinuria 32% [5] 10% [5] 6.1 weeks [5] Monitor urine protein regularly. Dose reduction is required for ≥2 g/24h; interrupt for ≥3 g/24h.
  • Resistance Mechanisms: Drug resistance remains a challenge. Key mechanisms include:
    • Genetic and Epigenetic Alterations: Mutations or epigenetic changes that activate bypass signaling pathways, such as the HGF/c-MET axis or EGFR signaling [8].
    • Tumor Microenvironment (TME) Remodeling: Infiltration of immunosuppressive cells (e.g., Tumor-Associated Macrophages - TAMs, Regulatory T cells - Tregs) and activation of Cancer-Associated Fibroblasts (CAFs) can promote a resistant niche [8].
    • Activation of ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters like ABCB1 can increase efflux of this compound from tumor cells, reducing intracellular concentration [8].
    • Dysregulation of Programmed Cell Death (PCD): Alterations in autophagy and ferroptosis pathways have been linked to this compound resistance [8].

Conclusion and Future Perspectives

The combination of this compound and TACE represents a rational and potent treatment strategy for intermediate and advanced HCC. The synergy between locoregional cytotoxicity and systemic multi-kinase inhibition addresses key tumor survival pathways and overcomes compensatory mechanisms. Future work should focus on:

  • Biomarker Discovery: Identifying predictive biomarkers (e.g., specific genetic mutations, TME signatures) to select patients most likely to benefit [7] [8].
  • Novel Combinations: Exploring triple therapy with PD-1/PD-L1 inhibitors, which has shown promising efficacy in delaying disease progression [1] [7].
  • Overcoming Resistance: Developing new agents and treatment schedules to target the molecular drivers of resistance, thereby extending the durability of response [8].

References

Efficacy of Lenvatinib-Based Therapies by BCLC Stage

Author: Smolecule Technical Support Team. Date: February 2026

BCLC Stage / Patient Population Therapy Regimen Study Design Key Efficacy Outcomes

| BCLC-B (Intermediate) | TACE + LEN + ICIs [1] | Real-world (n=52 vs TACE alone) | mOS: 30.9 mo mPFS: 12.3 mo ORR: 61.5% DCR: 92.3% | | BCLC-B2 (Intermediate) | Lenvatinib (Initial treatment) [2] | Prospective (n=31) | mOS: 17.0 mo mPFS: 10.4 mo ORR (mRECIST): 70.0% 1-Yr Survival: 71.0% | | BCLC-C (Advanced) | TACE + LEN + Tislelizumab [3] | Phase II (n=31) | mOS: 12.6 mo mPFS: 6.5 mo ORR (mRECIST): 74.2% | | uHCC (Mixed BCLC A/B/C) | HAIC + LEN + Immunotherapy [4] [5] | Retrospective (n=318) | mOS: 21.7 mo mPFS: 11.4 mo ORR: 47.1% Conversion Surgery Rate: 34.6% |


Detailed Patient Selection Criteria

Precise patient selection is critical for optimizing outcomes and managing risks with this compound therapy.

BCLC Stage and Substage Indications
  • BCLC Stage B (Intermediate Stage): this compound is a recognized treatment option, especially for patients with high tumor burden where Transarterial Chemoembolization (TACE) may be ineffective or detrimental to liver function [6].
  • BCLC Substage B2: Defined as Child-Pugh A5-6, performance status 0, and tumor burden exceeding the "up-to-seven" criteria. This compound is supported as an initial treatment in TACE-naïve patients [2].
  • BCLC Stage C (Advanced Stage): this compound is a standard first-line systemic therapy, particularly for patients with portal vein invasion or extrahepatic spread [4] [3].
Liver Function Reserve
  • Child-Pugh Class A is the ideal population for initiating this compound at the standard dose [4] [7] [2].
  • Child-Pugh Class B requires caution. Patients have a higher frequency of liver function-related adverse events and often require dose reduction (e.g., starting at 8 mg/day). Careful monitoring is essential [7].
Tumor Burden and Biological Factors

This compound demonstrates efficacy in patients with high intrahepatic tumor burden, including those with main portal vein invasion or >50% liver occupation, who were excluded from the REFLECT trial [7]. The presence of distant metastasis is an independent negative prognostic factor, yet it is an indication for systemic therapy with this compound [4].

Performance Status and Contraindications
  • Good Performance Status: Patients with an Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-1 are the best candidates [4] [3].
  • Key Contraindications: Include uncontrolled hypertension, history of gastrointestinal bleeding, active thrombotic events, and hepatic encephalopathy [7] [2].

Experimental Protocols for Combination Therapy

For research applications, here is a detailed protocol for the triple-therapy combination that has shown high efficacy.

Protocol: TACE combined with this compound and Immune Checkpoint Inhibitors [3] [1]

1. Pre-Treatment Evaluation and Patient Preparation

  • Diagnostic Confirmation: Confirm HCC via histopathology or non-invasive imaging criteria (contrast-enhanced CT/MRI) in patients with cirrhosis [1].
  • Staging and Assessment: Determine BCLC stage. Assess liver function (Child-Pugh score, Albumin-Bilirubin/ALBI grade), renal function, and ECOG Performance Status.
  • Baseline Imaging and Labs: Perform multiphasic CT or MRI. Collect hematology, serum chemistry, AFP, and PIVKA-II levels.

2. Treatment Regimen and Dosing

  • TACE Procedure: Perform super-selective TACE via femoral artery access. A sample drug regimen includes lobaplatin (30 mg/m²), raltitrexed (4 mg), and lipiodol (5 mL) [3]. Repeat every 6 weeks as needed, based on tumor response and liver tolerance.
  • This compound Dosing: Start within 3-14 days after TACE.
    • For patients ≥60 kg: 12 mg orally, once daily.
    • For patients <60 kg: 8 mg orally, once daily.
    • For Child-Pugh B patients, consider starting at 8 mg daily [7].
  • Immunotherapy Dosing: Administer anti-PD-1 antibody (e.g., Tislelizumab 200 mg) intravenously every 3 weeks, starting shortly after TACE [3].

3. Response and Safety Monitoring

  • Tumor Response: Assess radiologic response every 6-8 weeks using mRECIST criteria [4] [3].
  • Adverse Event Monitoring: Evaluate every cycle using CTCAE guidelines. Common AEs include hypertension, fatigue, diarrhea, decreased appetite, palmar-plantar erythrodysesthesia, and proteinuria [2].
  • Dose Modification: Follow protocol-defined rules for dose interruption and reduction for Grade 2+ non-hematologic or Grade 3+ hematologic toxicities.

The following diagram illustrates the treatment workflow and decision-making process for this protocol.

Start Patient with uHCC (BCLC Stage B/C) Assess Baseline Assessment: BCLC Stage, Child-Pugh, ECOG, Tumor Burden Start->Assess Decision Suitable for Combination Therapy? Assess->Decision Regimen Initiate Combination Regimen Decision->Regimen Yes Modify Modify/Discontinue Therapy Decision->Modify No TACE TACE Procedure (Lobaplatin + Raltitrexed) Regimen->TACE LEN Oral this compound (8mg or 12mg daily) TACE->LEN ICI IV Immunotherapy (e.g., Tislelizumab 200mg q3w) LEN->ICI Monitor Continuous Monitoring ICI->Monitor Image Radiologic Imaging (mRECIST every 6-8 weeks) Monitor->Image Safety Safety Labs & AE Monitoring (CTCAE per cycle) Monitor->Safety Responder Objective Response? Image->Responder Safety->Responder Continue Continue Therapy Responder->Continue Yes (CR/PR/SD) Responder->Modify No (PD) Continue->Monitor Next Cycle


Prognostic Factors and Biomarkers

Understanding variables that predict treatment success can guide patient stratification.

  • Positive Prognostic Factors: Successful conversion to surgery is a strong positive predictor. Patients with BCLC-B stage derive greater survival benefit from conversion therapy than those with more advanced stages [4] [5]. A lower Systemic Immune-inflammation Index (SII) at baseline is associated with better survival in patients receiving triple therapy [3].
  • Negative Prognostic Factors: The presence of distant metastasis is an independent negative prognostic factor [4]. Poor liver function (Child-Pugh B) is linked to a higher rate of adverse events and often necessitates dose reduction, which may impact efficacy [7].
  • Prognostic Models: The Multivariate Prognostic Model for this compound (MPML) incorporates BCLC stage, prior TACE/immunotherapy, tumor number, Prognostic Nutritional Index (PNI), AFP, and platelet-to-lymphocyte ratio (PLR) to stratify patients into risk groups with distinct median overall survival (21.57 vs. 8.70 vs. 5.37 months) [8].

Key Considerations for Clinical Practice

  • Combination Therapy is Key: The highest response and conversion rates are achieved with this compound used in combination with immunotherapy and locoregional therapies like TACE or HAIC, rather than as a monotherapy.
  • BCLC Stage Informs Benefit: Patients with BCLC-B stage disease, particularly those with high tumor burden unsuitable for TACE alone, are well-positioned to benefit from this compound-based combinations and have the highest potential for conversion surgery.
  • Monitor and Manage Toxicity: Proactive management of adverse events (e.g., hypertension, proteinuria, fatigue) is essential to maintain patients on effective dose intensities and achieve optimal outcomes.

References

Comprehensive Application Notes and Protocols for Lenvatinib in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Regulatory Approvals

Lenvatinib (marketed under the brand name Lenvima) is an orally administered, small molecule multi-target tyrosine kinase inhibitor (TKI). [1] [2] It functions as a potent antiangiogenic and antiproliferative agent by selectively inhibiting the kinase activities of a range of receptor tyrosine kinases involved in tumor pathogenesis. [1] [3]

The table below summarizes the current FDA-approved indications for this compound, both as a monotherapy and in combination regimens. [4] [1] [5]

Table 1: FDA-Approved Indications and Standard Dosing for this compound

Indication Regimen Recommended Adult Dose Treatment Duration
Differentiated Thyroid Cancer (DTC) Monotherapy 24 mg orally, once daily Until disease progression or unacceptable toxicity [4] [6]
Renal Cell Carcinoma (RCC) + Everolimus (2nd line) 18 mg orally, once daily + Everolimus 5 mg once daily Until disease progression or unacceptable toxicity [4] [5] [6]
+ Pembrolizumab (1st line) 20 mg orally, once daily + Pembrolizumab 200 mg IV every 3 weeks Pembrolizumab: up to 24 months; this compound: until progression/toxicity [5] [6]

| Hepatocellular Carcinoma (HCC) | Monotherapy (1st line) | <60 kg: 8 mg orally, once daily ≥60 kg: 12 mg orally, once daily | Until disease progression or unacceptable toxicity [4] [7] [6] | | Endometrial Carcinoma | + Pembrolizumab | 20 mg orally, once daily + Pembrolizumab 200 mg IV every 3 weeks | Until disease progression or unacceptable toxicity [4] [5] [6] |

Mechanism of Action: Signaling Pathways and Molecular Targets

This compound's broad efficacy stems from its unique mechanism, simultaneously targeting multiple kinases critical for tumor growth and maintenance. [3]

Key Molecular Targets

This compound exerts its pharmacological effects by inhibiting the following receptor tyrosine kinases [1] [2] [3]:

  • Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, 3): Primary mediators of tumor angiogenesis.
  • Fibroblast Growth Factor Receptors (FGFR 1, 2, 3, 4): Involved in tumor cell proliferation and resistance to anti-VEGF therapy.
  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Facilitates pericyte recruitment and tumor stroma interaction.
  • RET and KIT: Implicated in cell proliferation and survival in specific cancers.
Pathway Workflow and Rationale for Combination Therapy

The following diagram illustrates the key signaling pathways inhibited by this compound and the rationale for its synergy with immune-checkpoint inhibitors.

G cluster_tki This compound (Multi-TKI Inhibition) cluster_effects Cellular Effects cluster_ici Immune-Checkpoint Inhibitors (ICI) This compound This compound VEGFR VEGFR 1-3 This compound->VEGFR FGFR FGFR 1-4 This compound->FGFR PDGFR PDGFRα This compound->PDGFR RET_KIT RET / KIT This compound->RET_KIT Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis Proliferation Inhibition of Tumor Cell Proliferation FGFR->Proliferation TME_Mod Modulation of Tumor Microenvironment (TME) PDGFR->TME_Mod RET_KIT->Proliferation Synergistic\nAnti-Tumor Response Synergistic Anti-Tumor Response Angiogenesis->Synergistic\nAnti-Tumor Response Promotes Proliferation->Synergistic\nAnti-Tumor Response Promotes TME_Mod->Synergistic\nAnti-Tumor Response Promotes ICI e.g., Pembrolizumab (Anti-PD-1) T_Cell T-cell Activation & Tumor Infiltration ICI->T_Cell T_Cell->Synergistic\nAnti-Tumor Response

The synergistic effect of this compound with immune-checkpoint inhibitors (ICIs), such as pembrolizumab, is a key area of clinical development. This compound's inhibition of angiogenesis and modulation of the tumor microenvironment (TME) can help overcome the immunosuppressive nature of tumors. This creates a more permissive environment for activated T-cells, thereby enhancing the efficacy of ICIs and leading to a more potent and durable anti-tumor response. [3]

Dosing, Administration, and Protocol Modifications

Standard Administration Protocol
  • Schedule: this compound is administered orally, once daily, at the same time each day. [4] [7]
  • Food Intake: Can be taken with or without food. [4] [7]
  • Swallowing: Capsules should be swallowed whole. Do not crush or chew. [4]
  • Missed Dose: If a dose is missed and cannot be taken within 12 hours, the patient should skip the dose and take the next one at the regular time. Do not take two doses to make up. [4] [7] [6]

Alternative Administration for Patients Unable to Swallow Capsules: For patients who cannot swallow capsules whole, including those with feeding tubes, a suspension can be prepared. [4] [7]

  • Preparation: Place the required number of capsules (up to a maximum of 5 at a time) in a small container or syringe. Add approximately 3 mL of water or apple juice. Wait 10 minutes for the capsule shell to disintegrate, then stir or shake for 3 minutes until fully disintegrated.
  • Administration: Administer the entire mixture immediately. Rinse the container with an additional 2 mL of liquid, swirl, and administer again to ensure the full dose is taken. If 6 capsules are needed, repeat the process with 3 capsules at a time. [7]
  • Storage: If not used immediately, the suspension may be stored in a covered container in a refrigerator (36°F to 46°F / 2°C to 8°C) for a maximum of 24 hours. Discard after this time. [7]
Dose Modification Guidelines for Adverse Events

Dose interruptions and/or reductions are required to manage treatment-related adverse events. The following tables outline the standard dose reduction schemes and management strategies for specific toxicities. [5] [6]

Table 2: Recommended this compound Dose Reduction Levels by Indication

Indication Starting Dose First Reduction Second Reduction Third Reduction
DTC 24 mg daily 20 mg daily 14 mg daily 10 mg daily
RCC (with Everolimus) 18 mg daily 14 mg daily 10 mg daily 8 mg daily
RCC/Endometrial (with Pembrolizumab) 20 mg daily 14 mg daily 10 mg daily 8 mg daily
HCC (≥60 kg) 12 mg daily 8 mg daily 4 mg daily 4 mg every other day
HCC (<60 kg) 8 mg daily 4 mg daily 4 mg every other day Discontinue

Table 3: Management Guidelines for Specific Adverse Reactions

Adverse Reaction Grade Recommended Action
Hypertension Grade 3 (persistent despite meds) Withhold; resume at a reduced dose when controlled to Grade ≤2. [5] [6]
Grade 4 Permanently discontinue. [5] [6]
Hepatotoxicity Grade 3 or 4 Withhold until improves to Grade 0-1; resume at reduced dose or discontinue. Permanently discontinue for hepatic failure. [5] [6]
Proteinuria ≥2 g/24 hr Withhold; resume at reduced dose when <2 g/24 hr. Permanently discontinue for nephrotic syndrome. [5] [6]
GI Perforation or Fistula Any Grade (Perforation); Grade 3 or 4 (Fistula) Permanently discontinue. [5] [6]
Renal Impairment/Failure Grade 3 or 4 Withhold until improves to Grade 0-1; resume at reduced dose or discontinue. [5] [6]
QTc Prolongation >500 ms or >60 ms increase Withhold until resolves to ≤480 ms or baseline; resume at reduced dose. [5] [6]
Other Adverse Reactions Persistent/intolerable Grade 2 or 3, or Grade 4 lab abnormality Withhold until improves to Grade 0-1; resume at reduced dose. Permanently discontinue for Grade 4 adverse reaction. [5] [6]
Considerations for Specific Populations
  • Hepatic Impairment: No dose adjustment is needed for mild (Child-Pugh A) hepatic impairment. The dose should be reduced for severe (Child-Pugh C) impairment (DTC: 14 mg; RCC/Endometrial: 10 mg). There is no recommended dose for HCC with moderate or severe hepatic impairment. [7] [1] [5]
  • Renal Impairment: No dose adjustment is needed for mild or moderate renal impairment. The dose should be reduced for severe renal impairment (CrCl <30 mL/min) (DTC: 14 mg; RCC/Endometrial: 10 mg). There is no recommended dose for HCC with severe renal impairment. [7] [1] [5]
  • Pregnancy and Breastfeeding: this compound can cause fetal harm. Effective contraception is required during treatment and for at least 30 days after the last dose. Breastfeeding is not recommended during treatment and for at least 1 week after the last dose. [4] [1]

Efficacy Data and Clinical Evidence

Key Clinical Trial Outcomes

The approval of this compound is supported by several pivotal clinical trials. Real-world evidence further supports its efficacy in clinical practice.

Table 4: Summary of Key Efficacy Outcomes from Clinical Studies

Study / Indication Regimen Median Overall Survival (OS) Median Progression-Free Survival (PFS) Objective Response Rate (ORR)
REFLECT (HCC) - Phase III [1] [3] This compound vs. Sorafenib Non-inferior to Sorafenib 7.3 months (vs. 3.6 months with Sorafenib) 24% (vs. 9% with Sorafenib)
SELECT (DTC) - Phase III [1] This compound vs. Placebo Not shown to be different (crossover confounded) 18.3 months (vs. 3.6 months with Placebo) 64.8% (vs. 1.5% with Placebo)
RCC - Phase II [1] Lenvima + Everolimus vs. Everolimus Prolonged vs. Everolimus monotherapy 14.6 months (vs. 5.5 months with Everolimus) -
Real-World (HCC) - Prospective [8] This compound 16.6 months - -
Real-World Survival and Associated Factors

A large-scale, prospective, real-world study in Japan confirmed the long-term efficacy of this compound in patients with unresectable Hepatocellular Carcinoma (HCC), showing a median Overall Survival (OS) of 16.6 months, which is comparable to the results from the REFLECT trial. [8] This study identified that more advanced disease and worse liver function were significantly associated with shorter OS. Specifically, the following factors were linked to poorer outcomes [8]:

  • Tumor Invasion: Bile duct invasion, portal vein invasion.
  • Tumor Burden: ≥4 intrahepatic lesions, presence of extrahepatic lesions.
  • Hepatic Function: Child-Pugh B/C classification and modified Albumin-Bilirubin (mALBI) Grade ≥2b.

Experimental Protocols for Key Assays

Protocol for In Vitro Kinase Inhibition Assay

This protocol is used to assess the direct inhibitory activity of this compound on its target kinases.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human kinase domains (e.g., VEGFR2, FGFR1).
  • Reagents: Recombinant kinase protein, ATP, specific peptide substrate, this compound (serial dilutions in DMSO), detection reagents (e.g., ADP-Glo Kinase Assay kit).
  • Procedure:
    • Step 1: In a 96-well plate, add a constant concentration of the kinase to wells containing varying concentrations of this compound or a DMSO control.
    • Step 2: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
    • Step 3: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) to allow phosphorylation.
    • Step 4: Stop the reaction and detect the amount of ADP produced using a luminescent method (e.g., ADP-Glo reagent).
    • Step 5: Measure luminescence. The signal is proportional to kinase activity.
  • Data Analysis: Plot the log of inhibitor concentration versus the normalized response (percentage of control activity) and fit the data using a four-parameter logistic model to calculate the IC50 value. [1] [3]
Protocol for Anti-Proliferation Assay in HCC Cell Lines

This protocol evaluates the direct effect of this compound on cancer cell growth.

  • Objective: To measure the anti-proliferative effect of this compound on human hepatocellular carcinoma cell lines (e.g., HepG2, Huh7).
  • Cell Culture: Maintain cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
  • Procedure:
    • Step 1: Seed cells in 96-well plates at an optimized density and allow to adhere for 24 hours.
    • Step 2: Treat cells with a serial dilution of this compound or a vehicle control (DMSO). Include wells with medium only as a blank.
    • Step 3: Incubate the plates for 72 hours.
    • Step 4: Add a cell viability reagent (e.g., MTT or CellTiter-Glo) to each well and incubate as per manufacturer's instructions.
    • Step 5: For MTT, measure the absorbance at 570 nm. For CellTiter-Glo, measure luminescence.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal growth inhibitory concentration (GI50). [3]

References

managing lenvatinib adverse events hypertension proteinuria

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Management & Monitoring Guidelines

For researchers designing preclinical and clinical studies, the following data on incidence, monitoring, and management of these adverse events is crucial.

Table 1: Hypertension and Proteinuria Incidence in Clinical Studies

Study Population Hypertension Incidence (All Grades / Grade ≥3) Proteinuria Incidence (All Grades / Grade ≥3) Key Findings & Context
uHCC (Korean PMS, 2024) [1] 14.4% (most common ADR) Not specified (most common ADRs were hypertension, diarrhea, PPE) Real-world study (N=658); ADRs in 57.8% of patients, with ≥3 ADRs in 13.5%. [1]
Thyroid Cancer (Real-World, 2023) [2] 76% (45% Grade 3) 77% of hypertensive patients Single-center cohort (N=29); hypertension correlated with lenvatinib dose. [2]
Japanese Thyroid Cancer (PMS, 2021) [3] Higher incidence in Japanese population (Select trial: 87% any grade, 80% ≥G3) Not the focus PopPK/PD model using real-world data; higher incidence vs. overall population in clinical trials. [3]

Recommended Monitoring Protocols:

  • Blood Pressure Monitoring: In a recent 2025 study on HCC patients, BP was measured primarily in a seated position using an oscillometric device, often twice daily (morning and late afternoon) during initial treatment to capture acute changes. [4] Grade 3 hypertension (≥160/100 mmHg) is a critical threshold often requiring dose modification. [4]
  • Proteinuria Monitoring: Proteinuria should be assessed via dipstick test throughout treatment. [5] [6] For positive results (e.g., ≥1+), confirmation with a Urine Protein-to-Creatinine Ratio (UPCR) is recommended. A UPCR ≥2.0 g/gCre or a qualitative value of 3+ is often considered severe. [7] [6] While grade 3 proteinuria (UPCR ≥3.5 g/gCre) typically mandates drug interruption, one study found that continuing this compound with close monitoring did not lead to permanent renal dysfunction, suggesting flexibility in protocols for maintaining treatment intensity. [5]

Management and Dose Modification Strategies:

  • Antihypertensive Agents: Calcium Channel Blockers (CCBs) are frequently used as first-line due to their vasodilatory effects. [2] [3] Angiotensin-Converting Enzyme Inhibitors (ACE-i) or Angiotensin Receptor Blockers (ARBs) are also recommended and may be preferred if proteinuria is co-present. [2] [3]
  • This compound Dose Adjustment: Dose reduction or interruption is a standard strategy for managing severe AEs. A pharmacodynamic model supports that a stepwise dose reduction of this compound, combined with antihypertensive treatment, can reduce the probability of severe hypertension. [3]

Mechanistic Insights & Experimental Data

Understanding the underlying mechanisms is vital for developing mitigation strategies.

Proposed Mechanisms for this compound-Induced Hypertension: this compound, a multi-kinase inhibitor, targets Vascular Endothelial Growth Factor (VEGF) signaling pathways, which are critical for maintaining vascular homeostasis. The primary proposed mechanisms for hypertension involve vascular endothelial dysfunction [8] [9]:

  • Reduced Nitric Oxide (NO) Production: Inhibition of VEGFR-2 signaling decreases phosphorylation of endothelial NO synthase (eNOS), leading to reduced NO bioavailability and subsequent vasoconstriction. [8] [9]
  • Increased Arterial Stiffness: Acute this compound treatment in mice models induced hypertension and increased pulse wave velocity, a marker of arterial stiffness. This effect was reversible after a washout period. [9]
  • Microvascular Rarefaction: Inhibition of VEGF signaling can lead to capillary density reduction, increasing peripheral resistance. [10]

The following diagram summarizes the key signaling pathways involved in this compound-induced hypertension:

G This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2  Inhibits eNOS eNOS VEGFR2->eNOS  ↓ Phosphorylation NO NO eNOS->NO  ↓ Production Vasodilation Vasodilation NO->Vasodilation  Stimulates Vasoconstriction Vasoconstriction NO->Vasoconstriction  ↓ Inhibition of Hypertension Hypertension Vasodilation->Hypertension  Opposes Vasoconstriction->Hypertension  Promotes

Impact on Renal Function and Proteinuria: Proteinuria is a direct class effect of VEGF inhibition. VEGF is essential for maintaining the health of the glomerular filtration barrier in the kidneys. Its inhibition disrupts this structure, increasing permeability to proteins. [7] [6]

  • Renal Function Decline: Long-term administration of this compound (over 2 years) is associated with a sustainable decline in estimated glomerular filtration rate (eGFR), particularly in patients who develop high-grade proteinuria. [6]
  • Reversibility: One study noted that renal function decline after completion of this compound treatment was often reversible, suggesting the damage is primarily functional rather than permanently structural. [5]

Research Implications & FAQ

Frequently Asked Questions for a Technical Support Context

  • Q1: Is hypertension merely a side effect, or could it be a biomarker of efficacy?

    • A: Emerging evidence suggests it may be a pharmacodynamic biomarker. A 2025 study found that HCC patients with an early SBP elevation of ≥26 mmHg after this compound initiation had a significantly lower mortality rate, even after adjusting for confounders. [4] This aligns with historical data for other VEGF pathway inhibitors, where sensitivity of normal vasculature to the drug may reflect greater anti-tumor efficacy. [10]
  • Q2: How should we manage hypertension in our animal models for this compound?

    • A: The murine model study provides a clear protocol. Mice were administered this compound (4 mg/kg) via intravenous injection for 4 consecutive days. [9] Blood pressure was measured non-invasively using a tail-cuff system in restrained, awake mice. This model reliably reproduced hypertension and allowed for concurrent assessment of arterial stiffness and cardiac function. [9]
  • Q3: A clinical trial subject has pre-existing proteinuria from prior bevacizumab therapy. Can they receive this compound?

    • A: Caution is advised. A 2025 study found that HCC patients with severe pre-existing proteinuria (UPCR ≥2.0 or QV 3+) before starting this compound as a second-line therapy showed a trend toward shorter treatment duration and had a 0% objective response rate, compared to 17.6% in those without severe proteinuria. [7] This suggests pre-existing renal damage may impact tolerability and efficacy, a critical factor for patient stratification in trials.

References

Combination Strategies to Overcome Lenvatinib Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Category Specific Approach / Target Key Mechanism / Rationale Research Context
Immunotherapy Combinations Anti-PD-1/Pembrolizumab [1] [2] [3] Reactivates T-cells; modulates immunosuppressive tumor microenvironment (TME). Clinically explored; mixed results in post-immunotherapy patients [1].
Targeted Therapy Combinations Anti-PDGFRα (e.g., Avapritinib) [4] Targets PDGFRA upregulation, a key mediator of lenvatinib resistance. Preclinical (in vitro & in vivo); marked enhancement of efficacy [4].
Anti-FGFR [2] Prevents reactivation of FGF signaling, a bypass resistance pathway. Preclinical evidence.
Anti-EGFR [3] Targets EGFR-mediated activation of pathways like ABCB1 transporter. Preclinical evidence.
HIF2α Inhibitors (e.g., Belzutifan) [5] Counteracts hypoxia-induced resistance caused by anti-angiogenic therapy. Early clinical trials (e.g., with this compound in RCC) [5].
Inhibition of Specific Resistance Pathways PFKFB4 Knockdown [6] Target identified via gene signature; inhibition restores drug sensitivity. Preclinical (in vitro); found to enhance anti-proliferative & pro-apoptotic effects [6].
USP22-JMJD8 Axis Inhibition [3] Targets a downstream axis that promotes resistance. Preclinical evidence.
LAPTM5 Knockdown [3] Identified via CRISPR screen; inhibition can reverse resistance. Preclinical evidence.

Mechanisms of Resistance and Biomarker Discovery

Understanding the underlying mechanisms of resistance is crucial for selecting the right combination strategy. Research has identified several key pathways, visualized in the diagram below.

G Key Mechanisms of this compound Resistance cluster_resistance This compound Resistance Mechanisms A Bypass Signaling Activation A1 • PDGFRA Upregulation • FGFR Reactivation • HGF/c-MET Activation • EGFR Signaling B Tumor Microenvironment (TME) Modulation B1 • Tumor-Associated Macrophages (TAMs) • Myeloid-Derived Suppressor Cells (MDSCs) • Cancer-Associated Fibroblasts (CAFs) • Hypoxia (HIF1α) C Cell Death & Proliferation Dysregulation C1 • Inhibition of Ferroptosis • Activation of Autophagy • Enhanced Cancer Stem Cell (CSC) traits • Epithelial-Mesenchymal Transition (EMT) D Drug Transport & Metabolism D1 • ABC Transporter Upregulation (e.g., P-gp, BCRP) E Epigenetic Regulation E1 • RNA Modification (m6A) • Non-coding RNA (e.g., lncRNA, circRNA) • Histone Modification

To help monitor treatment response and identify the emergence of resistance, several biomarkers are being validated. The table below categorizes these predictive markers.

Biomarkers for Predicting and Monitoring this compound Response

Biomarker Category Specific Example(s) Clinical/Research Relevance
Established Clinical Biomarkers Alpha-fetoprotein (AFP) [7] Applied in clinical practice; early changes predict response.
Systemic Inflammatory Indicators (NLR, PLR) [7] Applied in clinical practice; elevated levels correlate with poorer outcomes.
Liver Function Scores (ALBI score) [7] Applied in clinical practice; baseline and on-treatment changes are prognostic.
Emerging Resistance & Prognostic Signatures 4-Gene Signature (ALPK3, SLC2A2, CTSV, PFKFB4) [6] Validated prognostic signature; high score linked to aggressive features & TACE resistance.
PDGFRA Expression Levels [4] Preclinical; high expression mediates resistance; low expression predicts better response.
Exploratory Biomarkers Non-coding RNAs (e.g., lncRNA HOTAIRM1, circMED27) [2] [3] Under investigation; involved in resistance via autophagy activation & other pathways.
Genetic Polymorphisms (e.g., CYP3A4) [8] Under investigation; may influence drug metabolism and exposure.

Experimental Protocols for Key Investigations

For researchers aiming to investigate this compound resistance in the lab, here are detailed methodologies for two key approaches.

Protocol 1: Establishing this compound-Resistant (LR) Cell Lines

This is a foundational step for in vitro resistance studies [6].

  • Cell Culture: Maintain parental HCC cell lines (e.g., Huh7, Hep3B, Hepa1-6) under standard conditions.
  • Drug Exposure: Initiate continuous exposure to this compound at a concentration of 1-5 µM.
  • Concentration Gradient: Gradually increase the this compound concentration in a step-wise manner over several months. The increments should be based on cell viability and proliferation rates.
  • Selection & Maintenance: Culture cells in the presence of this compound until they can proliferate normally at a concentration that is lethal to the parental cells. Maintain the resistant cells in a medium containing a stable, high dose of this compound to preserve the resistant phenotype.
Protocol 2: In Vivo Evaluation of Combination Therapy

This protocol validates the efficacy of combination strategies against this compound resistance [4].

  • Animal Model: Use immunocompetent mice (e.g., C57BL/6) for syngeneic models or immunodeficient mice for human xenograft models.
  • Tumor Inoculation: Establish an orthotopic liver cancer model by implanting mouse HCC cells (e.g., Hepa1-6) or patient-derived cells into the liver. This better mimics the tumor microenvironment compared to subcutaneous models.
  • Group Randomization: Once tumors are established (confirmed by imaging), randomize mice into four treatment groups:
    • Group 1: Vehicle control (e.g., oral gavage with solvent)
    • Group 2: this compound monotherapy (e.g., 10 mg/kg, daily oral gavage)
    • Group 3: Combination drug monotherapy (e.g., Avapritinib for PDGFRA inhibition)
    • Group 4: this compound + Combination drug
  • Treatment & Monitoring: Administer treatments for 3-4 weeks. Monitor tumor growth and metastasis weekly using in vivo imaging (e.g., bioluminescence) or ultrasound.
  • Endpoint Analysis: At the study endpoint, harvest tumors and livers.
    • Primary Metrics: Measure tumor weight and volume. Generate survival curves for each group.
    • Molecular Analysis: Analyze tumor tissues via Western Blot or IHC for target engagement (e.g., p-PDGFRα) and proliferation/apoptosis markers (e.g., Ki-67, Cleaved Caspase-3).

Key Takeaways for Your Technical Support

  • The Strategy is Largely "One-Size-Does-Not-Fit-All": The most effective combination will depend on the dominant resistance mechanism in a given tumor context. Profiling for specific biomarkers (like the gene signature or PDGFRA) is essential for a targeted approach [6] [4].
  • The Tumor Microenvironment is a Critical Player: Success is not just about targeting the tumor cells. Overcoming an immunosuppressive TME by combining with immunotherapies or targeting hypoxia is a major research frontier [3] [5].
  • Preclinical Models are Foundational: Establishing reliable in vitro (resistant cell lines) and in vivo (orthotopic models) systems is a critical first step for rigorously testing any new combination therapy [6] [4].

References

Lenvatinib Dosing & Toxicity: Clinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from recent clinical and real-world studies on lenvatinib dose reduction, primarily in advanced endometrial cancer (EC) in combination with pembrolizumab.

Study / Context Patient Population Dosing Strategy Key Findings on Efficacy Key Findings on Toxicity & Management
Real-World Analysis (2025) [1] Advanced recurrent EC (n=92) Reduced (≤10 mg) vs. Higher (>10 mg) starting dose Age-adjusted analysis showed significantly higher hazard of progression or death (HR: 2.92) in reduced-dose group [1]. 74% experienced Grade ≥2 AEs; half had treatment interruptions, 36% discontinued [1].
Retrospective Cohort (2025) [2] MMRp advanced EC (n=369) 20 mg daily vs. <20 mg daily vs. 20 mg (5 days/week) No difference in 6-month PFS (40.2% vs. 33.8%) or median PFS (both 4.2 months) between 20 mg and <20 mg groups [2]. Significantly fewer dose reductions with <20 mg start; no difference in AE-related discontinuation [2].
Official Guidelines [3] [4] EC with pembrolizumab Starting dose: 20 mg daily Protocol-defined dose modifications for adverse events [3] [4]. For persistent Grade 2 or Grade 3 AEs, interrupt and then reduce in steps: 14 mg → 10 mg → 8 mg [3] [4].

Mechanisms of Action and Resistance

Understanding this compound's multi-target mechanism is crucial for designing combination therapies and overcoming resistance.

  • Primary Mechanism: this compound is a multi-target tyrosine kinase inhibitor. Its primary anti-tumor effects come from inhibiting:
    • VEGFR1-3: Suppresses tumor angiogenesis, starving the tumor of nutrients and oxygen [5].
    • FGFR1-4: Inhibits tumor cell proliferation and survival; this target is a key differentiator from some other TKIs [5].
    • Other targets include PDGFRα, RET, and KIT [6] [7].
  • Synergy with Immunotherapy: The combination of this compound with immune checkpoint inhibitors (e.g., pembrolizumab) is rational because this compound's anti-angiogenic effects can help normalize the tumor microenvironment and promote immune cell infiltration, enhancing the anti-tumor immune response [5].

The following diagram illustrates the key mechanisms of this compound and the associated emergent resistance pathways.

architecture This compound Mechanisms and Resistance Pathways cluster_key Key Mechanisms & Pathways cluster_resistance Emergent Resistance Mechanisms This compound This compound Inhibits VEGFR1-3 Inhibits VEGFR1-3 This compound->Inhibits VEGFR1-3 Inhibits FGFR1-4 Inhibits FGFR1-4 This compound->Inhibits FGFR1-4 Inhibits other kinases (RET, KIT, PDGFRα) Inhibits other kinases (RET, KIT, PDGFRα) This compound->Inhibits other kinases (RET, KIT, PDGFRα) Angiogenesis Angiogenesis Resistance Resistance Angiogenesis->Resistance Proliferation Proliferation Proliferation->Resistance Tumor_Microenvironment Tumor_Microenvironment Inhibits VEGFR1-3->Angiogenesis Inhibits FGFR1-4->Proliferation Synergy with Anti-PD-1/PD-L1 Synergy with Anti-PD-1/PD-L1 Synergy with Anti-PD-1/PD-L1->Tumor_Microenvironment EMT EMT Resistance->EMT Ferroptosis Ferroptosis Resistance->Ferroptosis RNA_Mod RNA_Mod Resistance->RNA_Mod Signaling_Route Signaling_Route Resistance->Signaling_Route

Emerging research indicates several potential mechanisms behind acquired resistance to this compound, which present both challenges and opportunities for novel therapeutic strategies [6] [7]:

  • Signaling Pathway Remodeling: Tumor cells may activate alternative signaling pathways to bypass those blocked by this compound.
  • Epithelial-Mesenchymal Transition (EMT): This process can enhance the invasive potential of cancer cells and contribute to drug resistance.
  • Ferroptosis Evasion: this compound may induce ferroptosis (an iron-dependent form of cell death), and resistance could involve escaping this process.
  • RNA Modification: Changes in RNA biology may alter gene expression and promote survival of cancer cells.

Experimental Protocols & Future Directions

For researchers designing preclinical and clinical studies, here are key methodologies and innovative approaches.

  • Real-World Study Design: The 2025 retrospective analysis [1] exemplifies a robust methodology for evaluating real-world dosing strategies. Key elements include:
    • Data Collection: Extract demographic, clinicopathologic, and treatment data (e.g., starting dose, duration, AE-related modifications, progression, survival) from electronic medical records using systems like REDCap.
    • Statistical Analysis: Use Kaplan-Meier method for Progression-Free Survival (PFS) and Overall Survival (OS). Employ multivariable Cox proportional hazards regression models to adjust for confounders like age and performance status.
  • AI-Guided Dosing Protocol: A 2024 proof-of-concept trial [8] explored a "Constrained-Disorder-Principle"-based AI system to personalize this compound regimens.
    • Methodology: An AI application pseudo-randomly adjusted this compound dosages and administration times within a physician-approved range for each patient over a 10-week period.
    • Outcome Measures: Tumor response was assessed via FDG-PET-CT (RECIST v1.1, PERCIST), tumor markers (e.g., thyroglobulin), and neutrophil-to-lymphocyte ratio (NLR). Safety was monitored via CTCAE criteria.
  • Strategies to Overcome Resistance: Proposed methods to combat or delay resistance include leveraging nanotechnology for improved drug delivery, using CRISPR technology to target resistance mechanisms, and employing traditional combination therapy strategies [6] [7].

Key Takeaways for Research & Development

  • Dosing Paradigm Shift: While the official label recommends 20 mg daily for EC, real-world evidence strongly supports starting at a lower dose (<20 mg) or using an intermittent schedule (e.g., 5 days on/2 days off) to significantly improve tolerability and reduce dose reductions without a statistically significant compromise in progression-free survival in the short term [2].
  • Toxicity is the Primary Challenge: Effective management is the cornerstone of maintaining patients on therapy. Proactive monitoring, early intervention for AEs, and adherence to structured dose-modification guidelines are critical for achieving cumulative drug exposure [1] [3] [4].
  • Focus on Resistance Mechanisms: The field is moving beyond simple efficacy and exploring the biological underpinnings of resistance. Investigating EMT, ferroptosis, and RNA modification provides novel targets for next-generation therapies and rational combination strategies [6] [7].
  • Innovative Trial Designs: Emerging approaches, such as AI-guided dynamic dosing, represent a frontier in personalized oncology, aiming to maximize efficacy and minimize toxicity by adapting to individual patient responses and variability [8].

References

Guidelines for Treatment Interruption & Dose Modification

Author: Smolecule Technical Support Team. Date: February 2026

The decision to interrupt or modify lenvatinib dosing is primarily driven by the management of Adverse Events (AEs). The goal is to manage toxicity effectively while preserving the anti-tumor efficacy of the treatment [1] [2].

The table below summarizes the general principles for dose modification based on AE severity, typically graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

AE Severity Grade Recommended Action Dosing Guidance Post-Interruption
Grade 1 Generally, no interruption required. Continue at same dose.
Persistent or Intolerable Grade 2 Interrupt treatment until symptoms improve to Grade 0-1 or baseline. Resume at the same or a reduced dose.
Grade 3 Interrupt treatment until symptoms improve to Grade 0-1 or baseline. Resume at a reduced dose.
Grade 4 Permanently discontinue treatment. -

Impact of Interruption on Treatment Efficacy

Evidence from clinical studies shows that while treatment interruptions are common and necessary for safety, their duration can influence clinical outcomes.

Study Focus / Patient Group Impact of Dose Interruption on Efficacy
Radioiodine-Refractory Differentiated Thyroid Cancer (SELECT trial) [3] [4] This compound improved PFS vs. placebo regardless of interruption. However, shorter interruptions (<10% of treatment duration) were associated with significantly longer PFS than longer interruptions (≥10%).
Real-World Renal Cell Carcinoma (this compound + Pembrolizumab) [5] Treatment interruptions (68%) and dose reductions (56%) due to AEs were very common. These adjustments did not adversely impact reported outcomes (66% ORR).
Advanced HCC - Planned Drug Holiday [6] A "planned drug holiday" strategy (intentional, scheduled interruptions) showed significantly longer PFS, TTF, and OS compared to conventional daily administration, with less intolerable toxicity.

Strategic Approaches to Dosing

Beyond reactive interruptions, several proactive dosing strategies have been investigated to improve the tolerability and efficacy of this compound:

  • Planned Drug Holidays: This involves intentionally scheduling treatment interruptions based on the patient's individual pattern of AE occurrence to prevent severe toxicity that would lead to unplanned, prolonged breaks [6]. The schedule is personalized; for example, if intolerable AEs occur after X days of continuous dosing, the next cycle might be limited to (X-1) days on treatment, followed by a fixed holiday.
  • Low-Dose Initiation: For fragile patient populations (e.g., elderly, with significant comorbidities, or with tumors in critical locations), initiating treatment at a very low (4 mg/day) or low (4-10 mg/day) dose, rather than the standard 24 mg, can balance disease control with a more favorable safety profile [7].

Management Protocols for Common Adverse Events

Proactive management of specific AEs is critical to minimize the need for treatment interruptions. The following workflow and table detail the management protocol for common AEs.

Start Patient on this compound Routine Monitoring AE_Occurs Adverse Event (AE) Occurs Start->AE_Occurs Assess Assess AE Grade (CTCAE) AE_Occurs->Assess Grade1 Grade 1 Assess->Grade1 Grade2 Persistent/Intolerable Grade 2 Assess->Grade2 Grade3 Grade 3 Assess->Grade3 Grade4 Grade 4 Assess->Grade4 ManageG1 Continue this compound Symptomatic Management Grade1->ManageG1 Interrupt INTERRUPT this compound Grade2->Interrupt Grade3->Interrupt DC PERMANENTLY DISCONTINUE Grade4->DC Monitor Monitor until Grade 0-1 Interrupt->Monitor Resume RESUME at Reduced Dose Monitor->Resume

For researchers, the key management strategies for the most common AEs are as follows [8] [1]:

Adverse Reaction Prophylactic & Supportive Management
Hypertension Control BP prior to treatment initiation. Monitor regularly. Institute or adjust antihypertensive medication for sustained hypertension.
Diarrhea Promptly initiate antidiarrheal agents (e.g., loperamide). Ensure hydration.
Fatigue Rule out other causes (e.g., hypothyroidism). Provide supportive care and nutritional support.
Decreased Appetite/Weight Provide early nutritional counseling and support.
Hand-Foot Skin Reaction (HFSR) Use moisturizers, wear comfortable footwear. For management, use topical urea-based creams.
Proteinuria Monitor urine protein regularly. For confirmed proteinuria, interrupt treatment and resume at a reduced dose once proteinuria resolves.
Hypothyroidism Monitor TSH levels and initiate thyroid hormone replacement therapy as needed.

Key Takeaways for Protocol Design

When designing experimental protocols or troubleshooting guides, please consider these core principles derived from the clinical data:

  • Interruption vs. Efficacy: The data consistently shows that shorter, managed interruptions are preferable to long, unplanned breaks [3] [4]. Proactive AE management is key to achieving this.
  • Strategic Dosing is Feasible: For specific populations, alternative dosing strategies like planned holidays or low-dose initiation are viable and can improve long-term treatment exposure and outcomes [6] [7].
  • Maintain Highest Tolerable Dose: The objective of interruption and subsequent dose reduction is not simply to minimize AEs, but to find the highest dose a patient can tolerate long-term to maximize survival benefit [1].

References

Frequently Asked Questions (FAQs) for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

  • What is the clinical significance of HFS in patients treated with lenvatinib? HFS is a common dermatologic adverse reaction to tyrosine kinase inhibitors like this compound. It is characterized by skin changes including erythema, desquamation, hyperkeratosis, and sometimes blistering or ulceration on the palms and soles [1]. Managing HFS is crucial as it can significantly impair a patient's quality of life and may lead to dose reduction or treatment discontinuation, potentially compromising the anti-tumor efficacy of the therapy [1] [2].

  • Is there a correlation between serum this compound concentration and HFS severity? Yes, emerging evidence from therapeutic drug monitoring suggests a positive correlation. One case report documented that the severity of HFS increased from grade 1 to grade 2 when the serum this compound concentration rose from a median of 22.5 ng/mL to 42.1 ng/mL following a dose increase. This indicates that there may be an overlap between the drug concentrations required for metastatic suppression and those that induce HFS [3].

  • How does the HFS profile of this compound compare to sorafenib? A large retrospective study shows that while HFS occurs with both drugs, its frequency and severity are notably higher with sorafenib. The table below summarizes the key comparative data from the study [1]:

Feature This compound Sorafenib
HFS Incidence 26.7% (43/165) 47.4% (35/74)
High-Grade (G3/G4) HFS 7.0% (3/43) 45.7% (16/35)
Dose Reduction due to HFS 1.8% (3/165) 25.7% (19/74)
Median Latency to Onset 2.9 months 27 days

Experimental Data & Management Insights

Quantitative Profile of this compound-Induced HFS

The following table consolidates quantitative findings on HFS from clinical observations, which can inform risk assessment and monitoring protocols in clinical trials [1] [3]:

Parameter Observation
Reported Incidence in Clinical Trials 31.8% [1]
Real-World Incidence 26.7% [1]
Reported Serum Level in Grade 1 HFS Median 22.5 ng/mL [3]
Reported Serum Level in Grade 2 HFS Median 42.1 ng/mL [3]
Typical Management for Severe HFS Dose reduction, treatment interruption, and corticosteroids (e.g., prednisolone 30mg/day) [2].
Protocol for Therapeutic Drug Monitoring (TDM) in HFS Management

This methodology is based on a case study where serum drug concentration monitoring was used to manage HFS [3].

  • Objective: To investigate the correlation between serum this compound concentration and the severity of HFS, and to guide dose adjustments.
  • Materials:
    • Patient serum samples.
    • High-performance liquid chromatography (HPLC) system for drug level quantification [3].
    • CTCAE (Common Terminology Criteria for Adverse Events) version 5.0 for grading HFS severity [2].
  • Methodology:
    • Sample Collection: Collect blood samples at consistent time points relative to drug administration (trough levels are often most reproducible).
    • Sample Analysis: Measure serum this compound concentration using a validated method, such as HPLC [3].
    • Clinical Assessment: Concurrently, assess and grade HFS symptoms using CTCAE criteria.
    • Data Correlation: Plot serum concentrations against the corresponding HFS grade to identify a potential threshold for toxicity.
  • Expected Outcome: Data can help establish a therapeutic window for this compound, where efficacy is maintained while minimizing the incidence and severity of HFS. This supports personalized dosing strategies.

Proposed Mechanistic and Clinical Management Pathways

The following diagrams illustrate the hypothesized mechanism of HFS and a standardized clinical management approach, which can be valuable for developing intervention strategies.

hfs_mechanism This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits PDGFR PDGFR This compound->PDGFR Inhibits FGFR FGFR This compound->FGFR Inhibits Angiogenesis_Inhibition Angiogenesis_Inhibition VEGFR->Angiogenesis_Inhibition PDGFR->Angiogenesis_Inhibition FGFR->Angiogenesis_Inhibition Cellular_Stress Cellular_Stress Angiogenesis_Inhibition->Cellular_Stress Inflammation Inflammation Cellular_Stress->Inflammation HFS HFS Inflammation->HFS Manifests as

Diagram 1: Proposed mechanism for this compound-induced HFS. This compound inhibits multiple kinase receptors (VEGFR, PDGFR, FGFR) in skin capillaries, leading to angiogenesis inhibition. This is hypothesized to cause cellular stress in rapidly dividing skin cells on pressure-bearing areas, triggering inflammation and resulting in HFS symptoms [1].

management Start Patient presents with HFS symptoms Assess Assess HFS Severity (CTCAE Grading) Start->Assess G1 Grade 1 Assess->G1 G2 Grade 2 Assess->G2 G3 Grade 3 Assess->G3 Continue Continue this compound at current dose G1->Continue Topical Initiate topical care & corticosteroids G2->Topical Interrupt Interrupt this compound G3->Interrupt Monitor Monitor for progression Continue->Monitor Reduce Reduce this compound dose Topical->Reduce Resume Resume at lower dose after improvement Reduce->Resume Systemic Consider systemic corticosteroids Interrupt->Systemic Systemic->Resume

Diagram 2: Clinical management workflow for this compound-induced HFS. This algorithm outlines standardized steps based on HFS severity. For Grade 1, continue therapy with monitoring. For Grade 2, initiate topical care and implement a dose reduction. For severe Grade 3, temporarily interrupt therapy and consider systemic corticosteroids before resuming at a reduced dose [1] [2].

Key Takeaways for Drug Development

  • Proactive Monitoring is Crucial: Early detection and intervention for HFS can prevent progression to higher grades, reducing the need for treatment discontinuation and preserving long-term treatment efficacy [1].
  • Consider TDM for Precision Dosing: Therapeutic Drug Monitoring presents a promising strategy to optimize the benefit-risk ratio of this compound by maintaining drug levels within a window that controls tumor growth while avoiding HFS [3].
  • Patient Education is Part of the Protocol: As this compound is often self-administered, educating patients on early signs of HFS and preventive skin care can lead to earlier reporting and more effective management [2].

References

optimizing lenvatinib dose intensity efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing & Schedule Optimization

For researchers designing clinical or pre-clinical studies on dose intensity, recent investigations focus on starting with lower doses or using algorithm-driven variable dosing to improve the therapeutic window.

Table 1: Strategies for Lenvatinib Dose Optimization

Strategy Rationale & Target Population Key Efficacy Findings Key Safety Findings
Very Low/Low Starting Dose (4-10 mg/day) [1] Manage frail patients (e.g., advanced age, comorbidities, locally invasive disease); balance efficacy and safety [1]. 26.6% partial response; 53.3% non-progression [1]. 80% experienced AEs, mainly moderate grade; may minimize severe AEs like fistulas [1].
AI-Assisted Personalized Dosing [2] Overcome resistance/intolerance in patients with prior loss of response; introduce variability within physician-approved ranges [2]. 80% disease control rate (40% partial response, 40% stable disease); reduced tumor markers in 75% of thyroid cancer patients [2]. No Grade 4 AEs reported; suggests manageable safety profile and potential to improve tolerability [2].

Overcoming this compound Resistance: Mechanisms & Experimental Models

A significant research focus is understanding and reversing acquired this compound resistance, particularly in Hepatocellular Carcinoma (HCC). The following experimental models and mechanistic insights can guide your bench research.

Table 2: Experimentally Established this compound-Resistant (LR) Cell Models

Cell Line Method for Generating LR Cells Key Characteristics of LR Cells Potential Uses
Huh7-LR & HepG2-LR [3] Gradual exposure to increasing this compound concentrations; maintained in 5µM (Huh7) or 15µM (HepG2) this compound [3]. Enhanced glycolytic phenotype; aberrant PI3K/AKT/HIF-1α pathway activation [3]. Test agents targeting glycolysis (e.g., PI3K inhibitor LY294002) to restore sensitivity [3].
Lm3-LR & Huh7-LR [4] [5] Chronic exposure of parental cells to this compound [5]. Upregulation of ceramide synthase 6 (CERS6); altered mitochondrial morphology [4]. Test agents targeting lipid metabolism and ER stress (e.g., Melatonin) to reverse resistance [4].
Signaling Pathways in this compound Resistance

The diagrams below summarize two key resistance pathways identified in the search results, which you can use as a reference for your experiments.

Diagram 1: CERS6-ATF4-NRF1 Pathway in HCC Resistance

This diagram illustrates the mechanism by which melatonin can reverse this compound resistance in HCC cells by regulating ER stress and mitochondrial biogenesis [4] [5].

LR_Resistance_CERS6 This compound This compound Resistance Resistance This compound->Resistance CERS6 CERS6 Resistance->CERS6 Upregulates ATF4 ATF4 CERS6->ATF4 Activates (ER Stress) Cell_Death Cell_Death CERS6->Cell_Death Knockdown promotes NRF1 NRF1 ATF4->NRF1 PGC1alpha PGC1alpha NRF1->PGC1alpha TFAM TFAM PGC1alpha->TFAM Mitochondrial_Biogenesis Mitochondrial_Biogenesis TFAM->Mitochondrial_Biogenesis Mitochondrial_Biogenesis->Resistance Promotes Melatonin Melatonin Melatonin->CERS6 Downregulates Melatonin->ATF4 Directly suppresses

Diagram 2: PI3K/AKT/HIF-1α Pathway & Glycolysis in Resistance

This diagram shows how inhibition of the PI3K/AKT/HIF-1α pathway can suppress glycolysis and restore this compound sensitivity in resistant HCC cells [3].

LR_Resistance_PI3K Lenvatinib_Resistance_LR Lenvatinib_Resistance_LR PI3K_AKT_Activation PI3K_AKT_Activation Lenvatinib_Resistance_LR->PI3K_AKT_Activation HIF1alpha HIF1alpha PI3K_AKT_Activation->HIF1alpha Glycolysis_Upregulation Glycolysis_Upregulation HIF1alpha->Glycolysis_Upregulation Glycolysis_Upregulation->Lenvatinib_Resistance_LR Reinforces Glucose_Uptake Glucose_Uptake Glycolysis_Upregulation->Glucose_Uptake Lactate_Production Lactate_Production Glycolysis_Upregulation->Lactate_Production PKM2_LDHA PKM2_LDHA Glycolysis_Upregulation->PKM2_LDHA LY294002 LY294002 LY294002->PI3K_AKT_Activation Inhibits LY294002->HIF1alpha Suppresses Sensitivity_Restored Sensitivity_Restored LY294002->Sensitivity_Restored

Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt in your laboratory.

Protocol 1: Establishing this compound-Resistant (LR) Cell Lines [3]
  • Objective: To generate stable this compound-resistant hepatocellular carcinoma (HCC) cell lines in vitro.
  • Materials:
    • Parental HCC cell lines (e.g., Huh7, HepG2, Lm3).
    • This compound (e.g., MedChemExpress, HY-10981).
    • Complete cell culture medium (e.g., DMEM + 10% FBS).
    • Cell culture flasks/plates.
  • Method:
    • Culture Parental Cells: Maintain parental cells in standard conditions (37°C, 5% CO₂).
    • Initial IC₅₀ Determination: Perform a dose-response assay (e.g., MTT/CCK-8) to determine the baseline half-maximal inhibitory concentration (IC₅₀) of this compound for each cell line.
    • Gradual Dose Escalation: Continuously expose cells to a low, sub-lethal concentration of this compound (e.g., 1-2 µM). Culture the cells until they resume normal growth rates.
    • Incremental Challenge: Once cells are growing stably, gradually increase the this compound concentration in a step-wise manner (e.g., in 2-5 µM increments).
    • Maintenance: Over 6-9 months, isolate and expand resistant populations that can proliferate in high this compound concentrations (e.g., 5-15 µM, depending on the cell line).
    • Validation: Confirm resistance by re-assaying the IC₅₀ of the established LR lines compared to their parental counterparts. Resistant lines should be maintained in media containing this compound to preserve the resistant phenotype.
Protocol 2: Co-administration to Reverse Resistance In Vitro [3]
  • Objective: To test the efficacy of combination treatments (e.g., LY294002 + this compound) in reversing acquired resistance.
  • Materials:
    • Established LR cell lines and their parental lines.
    • This compound and the resistance-reversing agent (e.g., PI3K inhibitor LY294002, Melatonin).
    • Assay kits for viability (CCK-8/MTS), apoptosis (Annexin V/PI), glycolysis (glucose uptake, lactate production), and protein analysis (Western Blot).
  • Method:
    • Cell Seeding: Seed LR and parental cells in appropriate multi-well plates.
    • Treatment Groups: Apply the following treatments for 24-72 hours:
      • Control Group: Vehicle (e.g., DMSO).
      • This compound Monotherapy: The established IC₅₀ dose for the LR cells.
      • Combination Therapy: The same dose of this compound + a determined dose of the reversing agent (e.g., 20 µM LY294002 [3] or 1 mM Melatonin [4] [5]).
      • (Optional) Agent Monotherapy: The reversing agent alone.
    • Downstream Analysis:
      • Viability/Proliferation: Use CCK-8/MTS assay or clonogenic assay.
      • Apoptosis: Use flow cytometry with Annexin V/PI staining.
      • Mechanistic Validation: Perform Western Blot to analyze pathway proteins (e.g., p-AKT, ATF4) or quantify glycolysis metrics.

Technical Support FAQs

Here are answers to specific technical questions a researcher might encounter.

  • Q: What is a reliable method to confirm successful establishment of this compound-resistant cells?

    • A: The gold standard is a significant increase in the IC₅₀ value compared to parental cells, determined by a dose-response curve. Furthermore, you can confirm functional resistance by showing that the LR cells exhibit reduced apoptosis and sustained proliferation in the presence of a this compound concentration that is lethal to parental cells. Molecular validation, such as confirming upregulation of your target resistance markers (e.g., CERS6, p-AKT) via Western Blot, provides additional confirmation [4] [3].
  • Q: We are working on a novel combination therapy. What are critical safety endpoints to monitor in animal models?

    • A: While the search results focus on efficacy, general principles for TKIs like this compound apply. Closely monitor:
      • Body Weight & General Health: Significant and sustained weight loss is a primary indicator of toxicity.
      • Organ Function: Perform histopathological analysis of liver, kidneys, and heart after study conclusion.
      • Blood Pressure: this compound is known to cause hypertension, so regular BP monitoring is crucial [6].
      • Blood Chemistry: Check for markers of liver damage (ALT, AST) and kidney function (creatinine, proteinuria) [6].
  • Q: Are there any ongoing clinical trials exploring this compound combination therapies that we should benchmark against?

    • A: Yes. For example, a Phase 1b/2 trial (NCT04008797) is evaluating E7386 (a novel inhibitor) in combination with this compound for treating advanced endometrial carcinoma previously treated with chemotherapy and immunotherapy. This trial is directly testing different combination doses (e.g., E7386 120 mg BID + this compound 14 mg QD) against this compound monotherapy, with results expected in 2026 [7] [8].

References

lenvatinib drug-drug interactions monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Drug Interaction Profile & Adverse Events

Lenvatinib has a complex interaction profile. The table below summarizes the quantitative data on its interactions and common adverse events.

Category Details
Total Drug Interactions [1] [2] 322
Major Drug Interactions [1] [2] 72
Moderate Drug Interactions [1] [2] 248
Common Adverse Events (AEs) Hypertension, fatigue, diarrhea, decreased appetite, palmar-plantar erythrodysesthesia (PPE) syndrome, proteinuria, weight loss [3].
Unexpected AEs (Per FAERS) Interstitial lung disease, pneumothorax, hypophysitis, failure to thrive, limbic encephalitis [4].

A 2025 pharmacovigilance study analyzing the FDA FAERS database found that the gastrointestinal system had the most AE signals for both this compound monotherapy and its combination with pembrolizumab. However, the profiles differed [5]:

  • This compound Monotherapy: Showed strong signals for perforation, and unique signals for hemorrhage and fistula events.
  • This compound + Pembrolizumab: Also showed strong signals for perforation, but positive signals for colitis and pancreatitis were more common in this group. The median time to onset for GI AEs was shorter for monotherapy (27 days) than for the combination (38 days) [5].

Monitoring & Management Strategies

Proactive monitoring and dose management are essential for managing patients on this compound in clinical trials. The following diagram outlines the core workflow for AE monitoring and intervention:

cluster_continuous Continuous Monitoring cluster_intervention Intervention Strategies Baseline Baseline Start this compound Start this compound Baseline->Start this compound Continuous Continuous Intervention Intervention Dose Withholding Dose Withholding Intervention->Dose Withholding Dose Reduction Dose Reduction Intervention->Dose Reduction Permanent Discontinuation Permanent Discontinuation Intervention->Permanent Discontinuation Start this compound->Continuous Vital Signs & Labs Vital Signs & Labs Assess for AEs Assess for AEs Vital Signs & Labs->Assess for AEs AE Detected AE Detected Assess for AEs->AE Detected Yes Continue Monitoring & Dosing Continue Monitoring & Dosing Assess for AEs->Continue Monitoring & Dosing No AE Detected->Intervention Continue Monitoring & Dosing->Vital Signs & Labs Dose Withholding->Dose Reduction Dose Withholding->Permanent Discontinuation For life- threatening AEs Resume Treatment Resume Treatment Dose Reduction->Resume Treatment Continuous Monitoring Continuous Monitoring Resume Treatment->Continuous Monitoring

The key parameters and management strategies based on clinical data and prescribing information are below [3] [6]:

Parameter / AE Monitoring Frequency & Method Management Actions

| Blood Pressure | Before treatment, weekly for 1st month, then at least monthly [6]. | Grade 3: Withhold until controlled with antihypertensives, then resume at reduced dose. Grade 4: Permanently discontinue [6]. | | Cardiac Function | Monitor for symptoms of cardiac dysfunction. ECG monitoring if co-administered with QT-prolonging drugs [7] [6] [8]. | Grade 3: Withhold until improvement, then resume at reduced dose or discontinue. Grade 4: Permanently discontinue [6]. | | Liver Function (ALT, AST, Bilirubin) | Before treatment and periodically during treatment [6]. | Grade 3 or 4: Withhold until improvement, then resume at reduced dose or discontinue. Hepatic Failure: Permanently discontinue [6]. | | Renal Function & Proteinuria | Urinalysis before treatment and periodically during treatment. For proteinuria ≥1+, obtain 24-hour urine protein [3] [6]. | Proteinuria ≥2g/24h: Withhold this compound. Nephrotic Syndrome: Permanently discontinue [6]. | | Thyroid Function | Monitor TSH levels before and during treatment [3] [9]. | Manage hypothyroidism per standard medical practice. | | General AEs (e.g., fatigue, diarrhea, PPE) | Monitor for symptoms continuously. | For persistent/intolerable Grade 2 or 3 AEs, or Grade 4 lab abnormalities: Withhold until improvement to Grade ≤1, then resume at reduced dose [6]. |

Experimental Protocols & Analytical Methods

For researchers analyzing post-marketing data, disproportionality analysis of pharmacovigilance databases like the FDA Adverse Event Reporting System (FAERS) is a key methodology.

Protocol: Disproportionality Analysis for AE Signal Detection [4] [5]

  • Data Source: FDA FAERS database.
  • Study Period: Q1 2015 – Q4 2023 [4] [5].
  • Inclusion Criteria: Case reports where this compound is listed as the "Primary Suspect" (PS) drug [4].
  • AE Coding: Use the Medical Dictionary for Regulatory Activities (MedDRA) to code adverse events at the Preferred Term (PT) level [5].
  • Statistical Analysis (Data Mining): Employ multiple disproportionality algorithms to calculate the strength of association between this compound and reported AEs. A signal is typically considered positive only if all four algorithms meet their respective thresholds [4] [5]:
    • Reporting Odds Ratio (ROR)
    • Proportional Reporting Ratio (PRR)
    • Bayesian Confidence Propagation Neural Network (BCPNN)
    • Empirical Bayesian Geometric Mean (EBGM)
  • Temporal Analysis: Calculate the "time-to-onset" of AEs as the interval between the drug start date (START_DT) and the event date (EVENT_DT). Use methods like Kaplan-Meier curves to characterize temporal distributions [5].

Alternative Dosing Schedules

Research into alternative dosing schedules can inform clinical trial design aimed at improving tolerability. A "weekends-off" strategy (5 days on/2 days off) has been investigated in unresectable hepatocellular carcinoma (HCC) [9].

  • Rationale: This approach aims to maintain peak drug concentration (Cmax) correlated with anti-tumor effect, while allowing a periodic break from the area under the curve (AUC) exposure correlated with AEs, potentially enabling vascular recovery in healthy organs [9].
  • Findings: A retrospective study found that this strategy helped 66.7% of patients better tolerate AEs. Although 80.8% of patients had disease progression after initial dose reduction, 61.5% showed an improved therapeutic response after switching to the weekends-off schedule, which also significantly prolonged the treatment duration and survival [9].

References

lenvatinib biomarkers for treatment response prediction

Author: Smolecule Technical Support Team. Date: February 2026

Clinically Relevant Biomarkers for Lenvatinib Response

The table below summarizes key biomarkers applied in clinical practice or identified as highly relevant for predicting response to this compound in Hepatocellular Carcinoma (HCC). These are primarily based on retrospective studies [1].

Biomarker Category Specific Biomarker(s) Clinical Utility & Association Example Cut-off / Assessment Time
Serum Tumor Marker Alpha-fetoprotein (AFP) Early reduction post-treatment associated with better response [1]. 200 ng/mL; assessment from baseline to 1 month [1].
Liver Function & Nutrition Albumin-Bilirubin (ALBI) Score Assesses liver function reserve; lower scores (better function) predict longer survival [1]. ALBI score: -2.44; assessment at 6 months [1].
Systemic Inflammation Neutrophil-to-Lymphocyte Ratio (NLR) Lower baseline values and early reduction post-treatment correlate with improved survival [1]. NLR: 2.47; assessment at 100, 200, and 300 days [1].
Systemic Inflammation Platelet-to-Lymphocyte Ratio (PLR) Lower baseline values are associated with better treatment outcomes [1]. PLR: 150; assessment at 100, 200, and 300 days [1].
Systemic Inflammation C-reactive Protein (CRP) / CRP-to-Albumin Ratio (CAR) Lower baseline levels correlate with improved survival [1]. CAR: 0.108; assessment at 4 or 12 weeks [1].
Body Composition Psoas Muscle Mass Index (PMI) Higher muscle mass (lower sarcopenia) is associated with better outcomes [1]. Male: 5.66 cm²/m²; Female: 4.61 cm²/m² [1].

Emerging and Exploratory Biomarkers

The table below lists biomarkers that are currently under investigation. These show promise but require further validation before clinical application [2] [3] [4].

Biomarker Category Specific Biomarker(s) Potential Predictive Value
Serum Growth Factors FGF19, FGF21, FGF23 Early increases in FGF19/FGF23 post-lenvatinib may correlate with tumor response. High baseline FGF21 may predict longer OS with this compound vs. sorafenib [4].
Serum Growth Factors VEGF, ANG2 (Angiopoietin-2) Higher baseline levels are prognostic for shorter Overall Survival (OS) in HCC patients [4].
Gene Expression Signatures This compound Resistance-Related Genes (e.g., ALPK3, SLC2A2, CTSV, PFKFB4) A signature of four genes can stratify patients into high- and low-risk groups. High-risk is linked to aggressive tumor features and treatment resistance [3].
Genetic Alterations TP53 mutations High-risk patients (per the gene signature above) show a predisposition for TP53 mutations, which is associated with a worse prognosis [3].
Molecular Subtypes VEGF/FGF-enriched tumor group Patients with tumors enriched in VEGF/FGF pathway gene expression showed improved OS with this compound compared to an intermediate expression group [4].

Experimental Protocols for Key Biomarker Analyses

Here are detailed methodologies for some of the key experiments cited in the research.

Protocol: Serum Biomarker Analysis via ELISA

This protocol is based on the analysis performed in the REFLECT trial to measure pharmacodynamic changes in serum biomarkers [4].

  • Sample Collection: Collect patient serum samples at baseline, on Cycle 1 Day 15, and on Day 1 of Cycles 2, 3, and 4.
  • Sample Storage: Store samples at -20°C or below until assayed.
  • Biomarker Assay: Perform enzyme-linked immunosorbent assays (ELISAs) for target biomarkers such as VEGF, ANG2, FGF19, FGF21, and FGF23 following the manufacturer's instructions for the commercial kits.
  • Data Analysis: Analyze the changes in biomarker levels from baseline. In the REFLECT study, responders to this compound showed significantly greater increases in FGF19 and FGF23 at Cycle 4, Day 1 compared to non-responders [4].
Protocol: Developing a this compound Resistance-Related Gene Signature

This workflow describes the computational process for identifying and validating a gene signature associated with this compound resistance, as outlined in a 2025 study [3].

Start Start: Data Acquisition A GEO Dataset (GSE186191) This compound-Resistant vs Parental HCC Cells Start->A B TCGA-LIHC Dataset HCC vs Normal Tissue & Patient Survival Data Start->B C Identify this compound Resistance-Related Differentially Expressed Genes (DEGs) A->C D Identify Prognosis-Related Differentially Expressed Genes B->D E Venn Diagram Analysis Find Overlapping Genes C->E D->E F LASSO Cox Regression Build Multigene Prognostic Signature E->F G Validate Signature in Independent Cohort (ICGC) F->G H In Vitro Validation (e.g., PFKFB4 Knockdown in Resistant Cells) G->H End Final Prognostic Model H->End

Frequently Asked Questions (FAQs)

Q1: Are there any validated biomarkers to select patients for this compound plus pembrolizumab therapy in cancers other than HCC? A1: In a study on advanced endometrial carcinoma, common biomarkers like T-cell–inflamed gene expression profile (TcellinfGEP) and tumor mutational burden (TMB) were not predictive of response to the this compound plus pembrolizumab combination. The study concluded that these biomarkers should not be used for patient selection in this context, and efficacy was observed regardless of biomarker status [5].

Q2: What is a common challenge when investigating biomarkers for this compound in HCC? A2: A major challenge is the molecular heterogeneity of HCC. Furthermore, advanced disease is often diagnosed radiologically without a biopsy, leading to a paucity of available tumor tissue for analysis. This has shifted significant biomarker discovery efforts towards using serum biomarkers [4].

Q3: How can a high-risk score from a this compound resistance gene signature inform clinical practice? A3: Patients stratified into the high-risk group by a 4-gene signature (ALPK3, SLC2A2, CTSV, PFKFB4) were characterized by a higher likelihood of TP53 mutations, aggressive tumor features, and resistance to various treatments, including chemotherapy and transcatheter arterial chemoembolization (TACE). This suggests the signature could help guide more personalized treatment plans by identifying patients who may not respond well to standard therapies [3].

Experimental Workflow for Biomarker Analysis

The following diagram outlines a generalized workflow for integrating biomarker analysis into a clinical study of this compound, synthesizing common elements from the reviewed literature.

P1 Patient Cohort (this compound Treatment) S1 Baseline Sample Collection P1->S1 S2 On-Treatment Sample Collection (e.g., 1-4 Months) S1->S2 Longitudinal Monitoring A1 Analyze Serum Biomarkers (e.g., AFP, FGF21, VEGF via ELISA) S1->A1 A2 Analyze Tissue Biomarkers (e.g., Gene Expression via RNA-seq) S1->A2 A3 Analyze Clinical/Imaging Data (e.g., NLR, ALBI Score, Tumor Size) S1->A3 S2->A1 C Correlate Biomarker Data with Clinical Outcomes (OS, PFS, ORR) A1->C A2->C A3->C M Identify Predictive Signatures & Validate in Independent Cohort C->M End Biomarker-Guided Treatment Strategy M->End

References

Efficacy Comparison: Lenvatinib + ICIs vs. Standard Therapies

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 meta-analysis of eight Phase 3 trials offers a high-level view of how first-line ICI and targeted therapy (ICI-TT) combinations, which include lenvatinib + ICI regimens, compare to sorafenib or this compound (S/L) monotherapy [1] [2].

The table below summarizes the pooled efficacy and safety outcomes from this analysis:

Outcome Measure Result for ICI-TT vs. S/L Monotherapy Statistical Significance
Objective Response Rate (ORR) Odds Ratio (OR): 3.93 (95% CI 2.64-5.85) Significantly improved [1] [2]
Progression-Free Survival (PFS) Hazard Ratio (HR): 0.62 (95% CI 0.54-0.71) Significantly improved [1] [2]
Overall Survival (OS) Hazard Ratio (HR): 0.71 (95% CI 0.62-0.82) Significantly improved [1] [2]
Grade 3-5 Treatment-Related Adverse Events Relative Risk (RR): 1.13 (95% CI 0.96-1.33) Not significantly increased [1] [2]
Serious Treatment-Related Adverse Events Relative Risk (RR): 1.97 (95% CI 1.50-2.60) Significantly increased [1] [2]

This data indicates that ICI-based combinations, as a class, offer superior efficacy over monotherapy without a significant increase in the most severe adverse events, though the risk of serious adverse events requires careful management [1] [2].

Synergistic Mechanisms of this compound and ICIs

The robust clinical efficacy of the this compound-ICI combination is rooted in its multi-targeted attack on the tumor and its microenvironment. This compound and ICIs work through complementary mechanisms.

G cluster_tme Tumor Microenvironment (TME) Lenv This compound Treg Immunosuppressive Treg Lenv->Treg Suppresses MDSC Myeloid-Derived Suppressor Cell (MDSC) Lenv->MDSC Suppresses TAM Tumor-Associated Macrophage (TAM) Lenv->TAM Repolarizes VEGF VEGF Signaling Lenv->VEGF Inhibits FGFR FGF Signaling Lenv->FGFR Inhibits ICI Immune Checkpoint Inhibitor (anti-PD-1/PD-L1) PD_L1 PD-L1 ICI->PD_L1 Blocks Tcell T-cell Tcell_exh Exhausted T-cell Tcell_eff Activated Effector T-cell Tumor Tumor Cell Tcell_eff->Tumor Kills EC Endothelial Cell VEGF->EC Promotes EC_norm Normalized Vasculature VEGF->EC_norm Abnormal FGFR->Tumor Promotes Proliferation EC_norm->Tcell_eff Improved Infiltration PD_L1->Tcell_exh Induces

The diagram and points below elaborate on this synergistic mechanism:

  • This compound's Direct Anti-Tumor & Anti-Angiogenic Effects: this compound is a multi-targeted tyrosine kinase inhibitor that potently blocks receptors like VEGFR 1-3 and FGFR 1-4 [3] [4]. This inhibits tumor angiogenesis and directly suppresses tumor cell proliferation [3].
  • Immunomodulation via Tumor Microenvironment Reprogramming: Beyond its direct anti-tumor role, this compound modulates the immune landscape. It can suppress populations of immunoinhibitory cells like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and repolarize tumor-associated macrophages (TAMs) [5] [4]. Clinical studies show it enriches T-cell functions and interferon responses while downregulating immunosuppressive signatures in the tumor microenvironment [5].
  • Immune Checkpoint Reactivation: ICIs (anti-PD-1/PD-L1) block the interaction between tumor cell PD-L1 and the PD-1 receptor on T-cells. This prevents T-cell exhaustion and reactivates the immune system's ability to recognize and kill cancer cells [6].
  • Synergistic Outcome: this compound's remodeling of the tumor vasculature and immune microenvironment enhances the infiltration and function of cytotoxic T-cells. When combined with an ICI, which releases the brakes on these T-cells, a powerful and synergistic anti-tumor immune response is unleashed [5] [4].

Key Experimental Data and Protocols

The following table outlines the methodologies from pivotal studies that underpin the efficacy and mechanistic data for this compound-ICI combinations.

Study Focus Key Experimental Methods Relevant Citation

| Clinical Efficacy (Meta-Analysis) | Data Sources: Systematic search of PubMed & conference proceedings up to June 2025. Eligibility: Phase 3 RCTs in u/aHCC, first-line ICI-TT vs. S/L. Outcomes: Pooled HRs for OS/PFS, ORs for ORR, RRs for AEs using fixed/random-effects models. | [1] [2] | | Mechanism & Multi-Omics Analysis | Samples: Pre-/on-treatment tumor tissue & blood from HCC patients. Analyses: RNA sequencing (Nanostring PanCancer IO360 panel), imaging mass cytometry, T-cell receptor (TCR) repertoire analysis. Data Integration: Immune transcriptome profiling, cell population quantification (CIBERSORT), pathway analysis (GSEA). | [5] | | Synergistic Mechanism (Bioinformatics) | Data Mining: TCGA pan-cancer data (UALCAN, cBioPortal). Analyses: Target gene expression, mutation/CNA driver status, pathway enrichment (GO/KEGG), correlation with immune cell infiltration (TIMER, CIBERSORT). | [4] |

Interpretation and Research Implications

For researchers and drug development professionals, the data suggests several key considerations:

  • Established Efficacy in HCC: The strong data in hepatocellular carcinoma supports this compound + ICI as a backbone for combination therapy development in this cancer type [1] [2] [4].
  • Mechanism-Driven Combinations: The proven immunomodulatory effects of this compound provide a strong rationale for its use in combinations beyond HCC, particularly in tumors where VEGF and FGFR signaling contribute to an immunosuppressive microenvironment [5].
  • Biomarker Exploration: The variable response in clinical trials underscores the need for predictive biomarkers. Research should focus on identifying which patients are most likely to benefit from this combination, potentially through analysis of baseline immune phenotypes or on-treatment changes in the tumor immune microenvironment [5].

References

lenvatinib cross-validation study inter-laboratory comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Cross-Validation

The cross-validation study was designed to ensure that lenvatinib concentration data from different laboratories and clinical trials could be reliably compared. The core methodology is summarized below [1].

Summary of Bioanalytical Methods Used in Cross-Validation [1]

Laboratory Assay Range (ng/mL) Internal Standard (IS) Sample Extraction Method Sample Volume (mL)
A (Asia) 0.1–500 ER-227326 Liquid-Liquid Extraction (Diethyl ether) 0.2
B (US) 0.25–250 13C6 this compound Protein Precipitation 0.05
C (US) 0.25–250 13C6 this compound Liquid-Liquid Extraction (MTBE-IPA) 0.1
D (EU) 0.1–100 ER-227326 Liquid-Liquid Extraction (Diethyl ether) 0.2
E (Asia) 0.25–500 ER-227326 Solid Phase Extraction 0.1

The general workflow for method development and validation involved several key stages, which are visualized in the following diagram:

G cluster_initial Initial Laboratory Validation cluster_cross Inter-Laboratory Cross-Validation start Method Development at Each Lab v1 Initial Method Validation start->v1 i1 Establish Calibration Range v1->i1 v2 Cross-Validation Phase c1 Assay Common QC Samples (Blinded Concentrations) v2->c1 v3 Data Comparison & Analysis end end v3->end Confirm Data Comparability i2 Prepare QC Samples (LLOQ, LQC, MQC, HQC) i1->i2 i3 Validate Parameters: Accuracy, Precision, Selectivity i2->i3 c2 Assay Clinical Study Samples (Blinded Concentrations) c1->c2 c2->v3

Key Cross-Validation Results and Performance Data

The cross-validation study demonstrated that the different methods produced comparable results, which is crucial for combining data from global clinical trials.

Quantitative Cross-Validation Results [1]

Performance Metric Result Acceptance Criteria
Accuracy of QC Samples Within ±15.3% Typically within ±15% (±20% at LLOQ)
Percentage Bias for Clinical Samples Within ±11.6% Not specified in source, lower is better

Conclusion for Researchers

This cross-validation study successfully demonstrated that despite differences in specific methodologies across the five laboratories, all seven bioanalytical methods for this compound produced comparable results for both QC and clinical samples [1]. This provides a high level of confidence for researchers and regulators that pharmacokinetic data for this compound can be reliably compared across different global study sites.

References

lenvatinib comparative cost-effectiveness analysis

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Lenvatinib Cost-Effectiveness Analyses

Cancer Type Comparator(s) Country Key Metric(s) Conclusion on Cost-Effectiveness Source / Context

| Advanced Renal Cell Carcinoma (RCC) | Sunitinib [1] | China & U.S. | China: ICER $106,749/QALY U.S.: ICER $414,672/QALY | Not cost-effective (ICERs > thresholds of $38,024 and $100,000) [1]. | this compound + Pembrolizumab vs. Sunitinib [1]. | | | Sunitinib [1] | China & U.S. | China: ICER $44,353/QALY U.S.: ICER $292,653/QALY | Not cost-effective [1]. | this compound + Everolimus vs. Sunitinib [1]. | | Unresectable Hepatocellular Carcinoma (HCC) | Sorafenib [2] | Australia | ICER A$33,028/QALY | Cost-effective (64% probability at A$50,000/QALY threshold) [2]. | this compound vs. Sorafenib [2]. | | | Sorafenib [3] | Iran | this compound cost: $9,607; Sorafenib: $11,158 this compound QALY gain: 0.14 | Cost-effective and cost-saving [3]. | this compound vs. Sorafenib [3]. | | | Sorafenib, TREM+DURV, ATEZ+BEV [4] | Canada | Vs. Sorafenib: Saves $3,299 & gains 0.52 QALYs Vs. TREM+DURV: Saves $95,724 & gains 0.14 QALYs Vs. ATEZ+BEV: Saves $130,603 but loses 0.20 QALYs | Dominant (more effective & less costly) vs. Sorafenib & TREM+DURV. Not cost-effective vs. ATEZ+BEV (ICER: $642,499/QALY) [4]. | this compound vs. key funded comparators; uses recent data (LEAP-002 trial) [4]. | | Radioiodine-Refractory Differentiated Thyroid Cancer (RR-DTC) | Sorafenib [5] | U.S. | this compound PPPM: $146,700 Sorafenib PPPM: $102,999 | Higher cost, though offers superior outcomes; budget impact analysis shows significant cost increase [5]. | Budget analysis, not a full cost-effectiveness study [5]. |

Methodologies for Cost-Effectiveness Analysis in Oncology

The studies referenced above primarily use model-based economic evaluations to estimate long-term costs and health outcomes based on short-term clinical trial data. The core methodology can be summarized as follows:

Start Clinical Trial Data (e.g., CLEAR, REFLECT) Model Economic Model (Partitioned Survival Model) Start->Model PS Health States: • Progression-Free • Progressed • Death Model->PS Output Model Outputs Model->Output Inputs Model Inputs Inputs->Model I1 Clinical Efficacy (OS, PFS) Inputs->I1 I2 Drug & Medical Costs Inputs->I2 I3 Utility Weights (QoL) Inputs->I3 O1 Total Costs Output->O1 O2 Total QALYs Output->O2 O3 Incremental Cost- Effectiveness Ratio (ICER) Output->O3 End Decision on Cost-Effectiveness Output->End

This diagram outlines the standard workflow for model-based cost-effectiveness analysis in oncology. OS: Overall Survival; PFS: Progression-Free Survival; QoL: Quality of Life.
  • Model Type: Most analyses use a Partitioned Survival Model (PartSA) or a Markov model to simulate patient movement through distinct health states over a lifetime horizon [2] [3] [4].
  • Clinical Data Source: Survival curves (Overall Survival and Progression-Free Survival) are derived from pivotal Phase III trials (e.g., CLEAR for RCC, REFLECT for HCC) and extrapolated using parametric distributions [1] [2].
  • Key Inputs:
    • Costs: Include drug acquisition, administration, monitoring, and management of adverse events, sourced from local healthcare databases and list prices [1] [5].
    • Utilities: Measured as Quality-Adjusted Life Years (QALYs), derived from patient-reported quality-of-life instruments like EQ-5D during trials [4].
  • Key Output: The Incremental Cost-Effectiveness Ratio (ICER), calculated as (CostThis compound - CostComparator) / (QALYThis compound - QALYComparator). This value is compared against a country-specific willingness-to-pay (WTP) threshold [1].
  • Validation: Sensitivity Analyses (both one-way and probabilistic) are conducted to test the robustness of the model results against parameter uncertainty [1] [2].

Key Influencing Factors and Context

  • Combination Therapies: In RCC and endometrial cancer, this compound is often assessed in combination with pembrolizumab. The high cost of combination regimens is a major driver of unfavorable cost-effectiveness in some settings [1] [6].
  • Local Context is Crucial: Drug pricing, funding mechanisms, and WTP thresholds vary significantly, leading to different conclusions in different countries. For example, this compound is cost-saving in Iran but not cost-effective versus sunitinib in the U.S. for RCC [1] [3].
  • Evolving Treatment Landscape: In HCC, the introduction of immunotherapy combinations (e.g., atezolizumab-bevacizumab) has created a new, competitive standard of care. Recent real-world studies show conflicting effectiveness results compared to this compound, which directly impacts cost-effectiveness calculations [7] [4].

References

Clinical Efficacy of HAIC + Lenvatinib + PD-1 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Setting (Patient Population) Objective Response Rate (ORR) Median Progression-Free Survival (mPFS) Median Overall Survival (mOS) Key Study References
Unresectable Advanced HCC (BCLC stage B or C) 69.7% (95% CI: 51.3–84.4%) 9.7 months (95% CI: 9.3–11.6) 17.4 months (95% CI: 15.4–24.3) [1]
High-Risk HCC (Vp4 PVTT and/or bile duct invasion and/or tumor occupancy ≥50%) 76.7% (per mRECIST) 9.6 months 19.3 months [2]
Large HCC with Major PVTT (Tumor >10 cm + Vp3/Vp4 PVTT) 57.7% (Intrahepatic, per mRECIST) 7.4 months 21.2 months [3]
Advanced Intrahepatic Cholangiocarcinoma (ICC) 43.1% (per RECIST 1.1) 12.0 months 16.8 months [4]

> Note on Metrics: ORR (Objective Response Rate) is the proportion of patients with a predefined reduction in tumor size. mPFS (median Progression-Free Survival) is the time during which the disease does not worsen. mOS (median Overall Survival) is the time from diagnosis or start of treatment until death. CI = Confidence Interval.


Mechanisms of Action and Synergy

The potent efficacy of the triple therapy stems from the complementary and synergistic mechanisms of its components, which attack the tumor through different pathways.

Lenvatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

This compound primarily inhibits tumor growth and angiogenesis by targeting key tyrosine kinase receptors [5] [6].

  • Key Molecular Targets: Vascular Endothelial Growth Factor Receptors 1-3 (VEGFR1-3), Fibroblast Growth Factor Receptors 1-4 (FGFR1-4), Platelet-Derived Growth Factor Receptor α (PDGFRα), RET, and KIT [7] [5].
  • Primary Anti-tumor Effects:
    • Anti-angiogenesis: By inhibiting VEGFRs, it suppresses the formation of new tumor blood vessels, starving the tumor of oxygen and nutrients [5].
    • Direct Anti-proliferation: Inhibition of FGFRs and other targets directly hinders tumor cell proliferation and survival [5].
    • Immunomodulation: It can mitigate VEGF-mediated immunosuppression in the tumor microenvironment, potentially enhancing the activity of immune cells [1].
HAIC: High-Dose Localized Chemotherapy

HAIC involves the direct, continuous infusion of chemotherapeutic agents (e.g., the FOLFOX regimen: Oxaliplatin, Leucovorin, 5-Fluorouracil) into the hepatic artery, which is the primary blood supply for liver tumors [1] [8].

  • Primary Anti-tumor Effects:
    • High Local Concentration: Delivers a much higher drug dose to the tumor than systemically possible, leading to rapid tumor cell death [1] [9].
    • Immunogenic Cell Death: The potent, localized cell death promotes the release of tumor-associated antigens and damage-associated molecular patterns. This acts like an "in-situ vaccine," enhancing the infiltration and activation of dendritic cells and CD8+ T cells in the tumor microenvironment [1].
PD-1 Inhibitors: Reinvigorating the Immune Response

Programmed Death-1 (PD-1) inhibitors are immune checkpoint blockers that prevent tumor cells from exploiting the PD-1 pathway to deactivate T-cells [8] [5].

  • Primary Anti-tumor Effect: By blocking the PD-1/PD-L1 interaction, they "release the brakes" on the immune system, allowing T-cells to recognize and kill cancer cells effectively [5].

The following diagram illustrates how these three therapies work together synergistically.

G Synergistic Mechanism of HAIC, this compound, and PD-1 Inhibitor Therapy cluster_HAIC Direct Tumor Killing & Immune Priming cluster_this compound Tumor Microenvironment Modulation cluster_PD1 Adaptive Immune Activation HAIC HAIC (Local Chemotherapy) HAIC_Effect1 Rapid tumor burden reduction HAIC->HAIC_Effect1 HAIC_Effect2 Induces immunogenic cell death (Releases tumor antigens) HAIC->HAIC_Effect2 This compound This compound (Targeted TKI) Lenv_Effect1 Inhibits angiogenesis (Starves tumor) This compound->Lenv_Effect1 Lenv_Effect2 Reduces VEGF-mediated immunosuppression This compound->Lenv_Effect2 PD1_Inhibitor PD-1 Inhibitor (Immunotherapy) PD1_Effect Reactivates exhausted T-cells PD1_Inhibitor->PD1_Effect Immune_Activation Enhanced infiltration & activation of Dendritic Cells and CD8+ T-cells HAIC_Effect2->Immune_Activation Primes Lenv_Effect2->Immune_Activation Enables PD1_Effect->Immune_Activation Unleashes Synergistic_Effect Potent, sustained anti-tumor response Immune_Activation->Synergistic_Effect


Detailed Experimental Protocols

For researchers, here are the detailed methodologies commonly used in the cited clinical studies for the triple therapy regimen.

HAIC Treatment Protocol (FOLFOX regimen)

The technical procedure and drug administration for HAIC are standardized across studies [1] [8] [3].

  • Catheterization Process:

    • Access: The femoral artery is punctured using the Seldinger technique under local anesthesia, and a 5F vascular sheath is inserted.
    • Angiography: A 5F catheter (e.g., RH or Cobra) is used for selective angiography of the celiac axis and superior mesenteric artery to map the liver tumor's blood supply.
    • Microcatheter Placement: A 2.7F microcatheter is advanced coaxially and positioned in the hepatic artery feeding the tumor (e.g., left/right hepatic artery; for multi-lobar disease, the proper hepatic artery).
    • Drug Infusion: Chemotherapy is continuously infused via an arterial pump.
  • Chemotherapy Regimen (mFOLFOX):

    • Oxaliplatin: 85 mg/m² (for tumors <10 cm) to 130 mg/m² (for tumors ≥10 cm), administered as a 2-3 hour arterial infusion [8] [3].
    • Leucovorin: 400 mg/m², administered as a 1-2 hour arterial infusion.
    • 5-Fluorouracil (5-FU): 400 mg/m² bolus push, followed by 2,400 mg/m² continuous arterial infusion over 46 hours.
  • Treatment Cycles: This cycle is typically repeated every 3-4 weeks. Patients often receive 2-6 cycles, with continuation based on treatment response and tolerability [8] [2].

This compound Dosing Protocol
  • Initiating Dose: Administered orally once daily, starting 3-5 days before the first HAIC session to assess tolerability [2].
    • Body weight > 60 kg: 12 mg/day.
    • Body weight ≤ 60 kg: 8 mg/day [1] [2].
  • Dose Modification: The dose can be reduced (to 8 mg, 4 mg, or 4 mg every other day) to manage treatment-related adverse events. It is often suspended during the days of HAIC infusion [8] [2].
PD-1 Inhibitor Administration
  • Agents: Commonly used PD-1 inhibitors in studies include camrelizumab, sintilimab, and toripalimab [1] [2] [3].
  • Dosing: 200 mg administered intravenously on the same day or the day after HAIC treatment, every 3 weeks [2].
Efficacy and Safety Assessment
  • Tumor Response: Assessed by contrast-enhanced CT or MRI every 6-8 weeks using mRECIST (modified Response Evaluation Criteria in Solid Tumors) and/or RECIST 1.1 [1] [8].
  • Safety: Adverse events are graded and managed according to the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0 [1] [8].

Future Research and Perspectives

The field continues to evolve with ongoing research. The CHANCE 2416 study is a notable multicenter, retrospective target trial emulation explicitly designed to compare the triple therapy (H+L+P) versus the doublet (L+P) in advanced HCC with high tumor burden and portal vein tumor thrombus, with overall survival as the primary endpoint [10].

Furthermore, research is actively investigating mechanisms of resistance to this compound, exploring pathways such as epithelial-mesenchymal transition (EMT) and ferroptosis to develop strategies to overcome it [7] [6].

References

Progression-Free Survival of Lenvatinib-Based Therapies

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Treatment Line & Regimen Comparison Median PFS (Months) Hazard Ratio (HR) for PFS Key Subgroup Findings

| Advanced Renal Cell Carcinoma (aRCC) [1] | First-line (pembrolizumab + lenvatinib) | vs. Sunitinib | Longest among 6 regimens (value not specified) | Not specified | In favorable-risk pts: No significant PFS advantage over sunitinib. [1] In intermediate-poor risk pts: Significant PFS improvement vs. sunitinib. [1] | | Advanced Renal Cell Carcinoma (ccRCC) [2] [3] | Second-line (this compound + everolimus) | vs. Cabozantinib | 15.7 vs. 10.2 | HR 0.51 (95% CI 0.29-0.89); P=0.02 [2] [3] | PFS benefit observed in pts post-PD-1/PD-L1 immunotherapy. [2] [3] | | Radioiodine-Refractory Differentiated Thyroid Cancer [4] | Therapy (this compound) | vs. Placebo | 18.3 vs. 3.6 | HR 0.21 (99% CI 0.14-0.31); P<0.001 [4] | A PFS benefit was observed in all pre-specified subgroups. [4] | | Hepatocellular Carcinoma (HCC) [5] | Second-line (this compound) | vs. Sorafenib | 5.5 vs. 2.6 | HR 0.41; P<0.001 [5] | Benefit persisted in pts with primary resistance to prior immunotherapy (Atezolizumab+Bevacizumab). [5] | | Hepatocellular Carcinoma (HCC) [6] | First-line (this compound) | vs. Sorafenib | Significantly longer (specific value varies by study) | N/A (Meta-analysis of real-world studies) [6] | this compound showed superior PFS in a meta-analysis of real-world evidence. [6] |

Detailed Experimental Protocols

To help you evaluate the quality of the data, here are the methodologies for the key studies cited above.

  • Study 1: Indirect Comparison in First-line aRCC (2023) [1]

    • Objective: To compare the efficacy of six first-line ICI-based combination therapies for aRCC in the absence of head-to-head randomized controlled trials (RCTs).
    • Method: A literature search identified six Phase III RCTs where each combination was compared to sunitinib. The "Shiny method" (IPDfromKM), an artificial intelligence-based software tool, was used to reconstruct individual patient data from the Kaplan-Meier curves of these trials. The reconstructed data for all sunitinib patients were pooled into a single control arm. Efficacy comparisons (PFS and OS) between the different combinations and against the pooled sunitinib arm were then performed using Cox model statistics.
  • Study 2: LenCabo Phase II Trial in Second-line RCC (2025) [2] [3]

    • Objective: To directly compare the efficacy of this compound plus everolimus versus cabozantinib in patients with metastatic clear-cell RCC whose disease progressed after PD-1/PD-L1 immune checkpoint inhibitor therapy.
    • Method: This was a multicenter, randomized, open-label, Phase II trial. A total of 90 patients who had received one or two prior lines of treatment (including a PD-1/PD-L1 inhibitor) were randomized to receive either this compound (20 mg orally daily) plus everolimus (5 mg orally daily) or cabozantinib (60 mg orally daily). The primary endpoint was progression-free survival (PFS), assessed by the investigators.
  • Study 3: LEVIATHAN Observational Study in Second-line HCC (2025) [5]

    • Objective: To evaluate the real-world efficacy of this compound versus sorafenib as a second-line treatment after progression on the first-line standard, atezolizumab plus bevacizumab (A+B).
    • Method: This was a multicentre, observational study using prospectively collected data. From 1,210 patients treated with first-line A+B, 230 who subsequently received either this compound (n=125) or sorafenib (n=105) were included. To minimize selection bias and balance baseline characteristics between the two groups, the researchers used propensity score matching (PSM), a statistical method that accounts for known confounding factors.

This compound's Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor. Its broad activity across multiple signaling pathways is key to its efficacy in various cancer types. The diagram below illustrates its primary targets.

This compound Primary Kinase Targets and Pathways cluster_targets Kinase Targets cluster_pathways Cellular Processes Affected This compound This compound VEGFR VEGFR 1-3 This compound->VEGFR FGFR FGFR 1-4 This compound->FGFR PDGFR PDGFRα This compound->PDGFR KIT KIT This compound->KIT RET RET This compound->RET Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis PDGFR->Angiogenesis TumorGrowth TumorGrowth KIT->TumorGrowth Metastasis Metastasis KIT->Metastasis RET->TumorGrowth RET->Metastasis

Key Insights for Research and Development

  • Overcoming Immunotherapy Resistance: The positive results of this compound plus everolimus in RCC patients progressing on PD-1 inhibition and of this compound in HCC patients with primary resistance to Atezolizumab+Bevacizumab highlight its potential value in sequencing strategies post-immunotherapy failure [2] [5].
  • The Challenge of Resistance: Despite its efficacy, resistance to this compound inevitably develops. Emerging mechanisms identified include epithelial-mesenchymal transition (EMT), dysregulation of ferroptosis, and RNA modification [7] [8]. Recent research has also identified a 4-gene signature (ALPK3, SLC2A2, CTSV, PFKFB4) associated with this compound resistance in HCC, with PFKFB4 knockdown shown to re-sensitize resistant cells to this compound in vitro [9]. This presents a clear direction for novel combination therapies or new drug targets.
  • Navigating the Evidence: When interpreting the data, it's important to distinguish between the levels of evidence. The second-line RCC data comes from a randomized Phase II trial, considered high-quality direct evidence [2] [3]. In contrast, some first-line aRCC comparisons are derived from indirect comparisons using reconstructed data, which are hypothesis-generating but not a substitute for head-to-head trials [1]. The HCC sequencing data, while compelling, comes from observational studies (though robustly adjusted with propensity scoring) [5].

References

lenvatinib objective response rate comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison for Unresectable HCC

Treatment Regimen Objective Response Rate (ORR) Progression-Free Survival (PFS) Overall Survival (OS) Source / Study Context
Lenvatinib 26.1% (per mRECIST) 5.9 months (median) Not Reached (median) Real-World Study vs. Atezolizumab+Bevacizumab [1]
Atezolizumab + Bevacizumab 41.3% (per mRECIST) 5.3 months (median) Not Reached (median) Real-World Study vs. This compound [1]
This compound 24% (per RECIST 1.1) 7.3 months (median) 13.6 months (median) REFLECT Phase 3 Trial vs. Sorafenib [2] [3]
Sorafenib 9% (per RECIST 1.1) 3.6 months (median) 12.3 months (median) REFLECT Phase 3 Trial vs. This compound [2]
This compound (pooled data) Significantly higher than Sorafenib Significantly longer than Sorafenib Significantly longer than Sorafenib Meta-analysis of Real-World Studies [4]

Key Experimental Methodologies

The validity of comparative data depends heavily on the design and methodology of the clinical trials. Here are the details of the key studies cited:

  • REFLECT Trial (Phase III): This was a multicenter, randomized, open-label, non-inferiority trial [2] [3]. It compared this compound to Sorafenib as a first-line treatment in patients with unresectable HCC.

    • Key Eligibility: Patients had to have untreated, unresectable HCC, at least one measurable lesion, a Child-Pugh class A liver score, and an ECOG Performance Status of 0 or 1.
    • Primary Endpoint: Overall Survival (OS), with a non-inferiority margin of 1.08 for the hazard ratio.
    • Key Efficacy Measures: Objective Response Rate (ORR) and Progression-Free Survival (PFS) were assessed using RECIST 1.1 by blinded independent central review.
  • Real-World Study (Atezolizumab + Bevacizumab vs. This compound): This was a retrospective, single-center cohort study [1].

    • Patients: Enrolled 92 patients with unresectable HCC who received either this compound (n=46) or Atezolizumab + Bevacizumab (n=46) as first-line therapy.
    • Statistical Adjustment: Used Inverse Probability Weighting (IPW) to balance baseline clinical features between the two groups and reduce confounding factors.
    • Key Efficacy Measures: Treatment response was evaluated based on mRECIST (modified RECIST) criteria, which are specifically designed for HCC and can provide different response rates compared to RECIST 1.1.

This compound's Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor (TKI). Its anti-tumor activity in HCC is primarily driven by its potent inhibition of key receptors involved in tumor angiogenesis and growth [2] [5] [3].

The following diagram illustrates its primary molecular targets and the resulting anti-tumor effects.

G This compound This compound VEGFR VEGFR 1-3 This compound->VEGFR FGFR FGFR 1-4 This compound->FGFR PDGFRa PDGFRα This compound->PDGFRa Other RET, KIT This compound->Other AntiAngio Inhibition of Tumor Angiogenesis VEGFR->AntiAngio Inhibits AntiProlif Inhibition of Tumor Cell Proliferation FGFR->AntiProlif Inhibits TumorEffect Reduced Tumor Growth & Progression AntiAngio->TumorEffect AntiProlif->TumorEffect

Interpretation and Context for Professionals

  • Comparative Efficacy: The data suggests that while the Atezolizumab + Bevacizumab combination may lead to a higher ORR in some real-world settings [1], a large meta-analysis of real-world studies concluded that this compound and this combination have similar median overall survival [6]. The choice between these first-line options often depends on patient-specific factors, including liver function, etiology of the disease, and comorbidities.
  • Etiology as a Factor: Emerging evidence suggests the underlying cause of HCC may influence treatment efficacy. Some studies indicate this compound might be particularly effective in patients with non-viral etiologies like NASH/NAFLD, while Atezolizumab + Bevacizumab may show a preference in viral HCC [6].
  • Overcoming Resistance: Research is actively exploring this compound in combination with Immune Checkpoint Inhibitors (ICIs). The anti-angiogenic effects of this compound can help normalize the tumor microenvironment and promote an immune response, potentially overcoming resistance to immunotherapy and leading to synergistic effects [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

426.1094828 Da

Monoisotopic Mass

426.1094828 Da

Heavy Atom Count

30

LogP

3.3

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EE083865G2

Drug Indication

Lenvatinib is indicated for the treatment of the following cancerous conditions: **Differentiated Thyroid Cancer (DTC)** - Treatment of locally recurrent or metastatic, progressive, radioactive iodine-refractory differentiated thyroid cancer **Renal Cell Carcinoma (RCC)** - First-line treatment, in combination with [pembrolizumab], in adult patients with advanced renal cell carcinoma (RCC) - Treatment of advanced renal cell carcinoma, in combination with [everolimus], in adult patients who have previously tried ≥1 anti-angiogenic therapy **Hepatocellular Carcinoma (HCC)** - First-line treatment of patients with unresectable hepatocellular carcinoma **Endometrial Carcinoma** - Treatment of advanced endometrial carcinoma that is not microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR), in combination with [pembrolizumab], in patients who have experienced disease progression following prior systemic therapy and are not candidates for curative surgery or radiation
FDA Label
Kisplyx is indicated for the treatment of adults with advanced renal cell carcinoma (RCC): in combination with pembrolizumab, as first-line treatment (see section 5. 1). in combination with everolimus, following one prior vascular endothelial growth factor (VEGF)-targeted therapy.
Lenvima is indicated as monotherapy for the treatment of adult patients with progressive, locally advanced or metastatic, differentiated (papillary/follicular/Hürthle cell) thyroid carcinoma (DTC), refractory to radioactive iodine (RAI). Lenvima is indicated as monotherapy for the treatment of adult patients with advanced or unresectable hepatocellular carcinoma (HCC) who have received no prior systemic therapy.
Treatment of all conditions included in the category of malignant neoplasms except haematopoietic and lymphoid tissue neoplasms, papillary thyroid cancer , follicular thyroid cancer and osteosarcoma
Treatment of follicular thyroid cancer , Treatment of osteosarcoma, Treatment of papillary thyroid cancer
Lenvatinib is a multiple receptor tyrosine kinase inhibitor demonstrating potent antiangiogenic properties indicated as monotherapy or combination therapy for certain malignancies. Lenvatinib is FDA-approved for radioactive iodine-refractory differentiated thyroid cancer (DTC), unresectable or advanced hepatocellular carcinoma (HCC), and advanced renal cell carcinoma (RCC).

Livertox Summary

Lenvatinib is orally available multi-kinase inhibitor and antineoplastic agent that is used in treatment of advanced, metastatic medullary thyroid cancer and refractory renal cell carcinoma. Lenvatinib is associated with a modest rate of serum enzyme elevations during treatment and has been implicated to rare instances of clinically apparent, acute liver injury some of which have been fatal.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors
Antineoplastic Agents

NCI Cancer Drugs

Drug: Lenvatinibmesylate
US Brand Name(s): Lenvima
FDA Approval: Yes
Lenvatinib mesylate is approved to be used alone or with other drugs to treat: Endometrial carcinoma that is advanced and got worse after other therapies. It is used with pembrolizumab in patients whose cancer is not microsatellite instability -high (MSI-H) or mismatch repair deficient (dMMR) and cannot be treated with surgery or radiation therapy.¹
Hepatocellular carcinoma (a type of liver cancer ). It is used as first-line treatment in patients whose disease cannot be removed by surgery.
Renal cell carcinoma (a type of kidney cancer ) that is advanced. It is used with everolimus in patients who have already received angiogenesis inhibitor therapy.
Thyroid cancer in certain patients with progressive , recurrent , or metastatic disease that does not respond to treatment with radioactive iodine.
¹This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, confirmatory trial(s) must show that lenvatinib mesylate provides a clinical benefit in these patients. Lenvatinib mesylate is also being studied in the treatment of other types of cancer.

Pharmacology

Based on x-ray crystallography and kinetic interaction studies, lenvatinib binds to the adenosine 5'-triphosphate binding site of VEGFR2 and to a neighbouring region via a cyclopropane ring and thereby inhibits tyrosine kinase activity and associated signalling pathways.
Lenvatinib is a synthetic, orally available inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR/FLK-1) tyrosine kinase with potential antineoplastic activity. Lenvatinib blocks VEGFR2 activation by VEGF, resulting in inhibition of the VEGF receptor signal transduction pathway, decreased vascular endothelial cell migration and proliferation, and vascular endothelial cell apoptosis.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE
L01XE29
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE29 - Lenvatini

Mechanism of Action

Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4). Lenvatinib also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression in addition to their normal cellular functions, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet derived growth factor receptor alpha (PDGFRα), KIT, and RET.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
RET family
RET [HSA:5979] [KO:K05126]

Other CAS

417716-92-8

Absorption Distribution and Excretion

Time to peak plasma concentration occurred from 1 to 4 hours post­dose. Administration with food did not affect the extent of absorption, but decreased the rate of absorption and delayed the median Tmax from 2 hours to 4 hours.
Following administration of a radiolabeled dose, approximately 64% and 25% of the radiolabel were eliminated in the feces and urine, respectively.

Metabolism Metabolites

Lenvatinib is metabolized by CYP3A and aldehyde oxidase.

Wikipedia

Lenvatinib

Biological Half Life

The terminal elimination half­life of lenvatinib is approximately 28 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Sato N, Beppu T, Kinoshita K, Yuki H, Suyama K, Yuruki H, Motohara T, Chiyonaga S, Akahoshi S. Partial Splenic Embolization for Lenvatinib Therapy-associated Thrombocytopenia Among Patients With Hepatocellular Carcinoma. Anticancer Res. 2019 Dec;39(12):6895-6901. doi: 10.21873/anticanres.13909. PubMed PMID: 31810959.
2: Rinninella E, Cintoni M, Raoul P, Mele MC, De Gaetano AM, Marini MG, Mora V, Gasbarrini A. Minimal impact of lenvatinib (Lenvima®) on muscle mass in advanced hepatocellular carcinoma and implications for treatment duration. Two cases from the REFLECT study. Eur Rev Med Pharmacol Sci. 2019 Nov;23(22):10132-10138. doi: 10.26355/eurrev_201911_19583. PubMed PMID: 31799685.
3: Feng F, Li X, Li R, Li B. The multiple-kinase inhibitor lenvatinib inhibits the proliferation of acute myeloid leukemia cells. Animal Model Exp Med. 2019 Sep 3;2(3):178-184. doi: 10.1002/ame2.12076. eCollection 2019 Sep. PubMed PMID: 31773093; PubMed Central PMCID: PMC6762047.
4: Kudo M. A New Treatment Option for Intermediate-Stage Hepatocellular Carcinoma with High Tumor Burden: Initial Lenvatinib Therapy with Subsequent Selective TACE. Liver Cancer. 2019 Oct;8(5):299-311. doi: 10.1159/000502905. Epub 2019 Sep 18. PubMed PMID: 31768341; PubMed Central PMCID: PMC6872999.
5: Hatanaka T, Kakizaki S, Nagashima T, Namikawa M, Tojima H, Shimada Y, Takizawa D, Naganuma A, Arai H, Sato K, Harimoto N, Shirabe K, Uraoka T. Analyses of objective response rate, progression-free survival, and adverse events in hepatocellular carcinoma patients treated with lenvatinib: A multicenter retrospective study. Hepatol Res. 2019 Nov 23. doi: 10.1111/hepr.13460. [Epub ahead of print] PubMed PMID: 31760660.
6: Aydemirli MD, Kapiteijn E, Ferrier KRM, Ottevanger N, Links TP, van der Horst-Schrivers ANA, Broekman KE, Groenwold RHH, Zwaveling J. Effectiveness and toxicity of lenvatinib in refractory thyroid cancer: Dutch real-life data. Eur J Endocrinol. 2019 Nov 1. pii: EJE-19-0763.R1. doi: 10.1530/EJE-19-0763. [Epub ahead of print] PubMed PMID: 31751307.
7: Kim JJ, McFarlane T, Tully S, Wong WWL. Lenvatinib Versus Sorafenib as First-Line Treatment of Unresectable Hepatocellular Carcinoma: A Cost-Utility Analysis. Oncologist. 2019 Nov 20. pii: theoncologist.2019-0501. doi: 10.1634/theoncologist.2019-0501. [Epub ahead of print] PubMed PMID: 31748341.
8: Honda S, Saitho Y, Sawada K, Hasebe T, Nakajima S, Okumura T. Repeated Perforation of the Gallbladder in a Patient with Hepatocellular Carcinoma Receiving Lenvatinib. Intern Med. 2019 Nov 18. doi: 10.2169/internalmedicine.3806-19. [Epub ahead of print] PubMed PMID: 31735795.
9: Kuzuya T, Ishigami M, Ito T, Ishizu Y, Honda T, Ishikawa T, Fujishiro M. Favorable radiologic antitumor response at 2 weeks after starting lenvatinib for patients with advanced hepatocellular carcinoma. Hepatol Res. 2019 Nov 12. doi: 10.1111/hepr.13452. [Epub ahead of print] PubMed PMID: 31721363.
10: Yamashita T, Kudo M, Ikeda K, Izumi N, Tateishi R, Ikeda M, Aikata H, Kawaguchi Y, Wada Y, Numata K, Inaba Y, Kuromatsu R, Kobayashi M, Okusaka T, Tamai T, Kitamura C, Saito K, Haruna K, Okita K, Kumada H. REFLECT-a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset. J Gastroenterol. 2019 Nov 12. doi: 10.1007/s00535-019-01642-1. [Epub ahead of print] PubMed PMID: 31720835.
11: Sasaki R, Fukushima M, Haraguchi M, Miuma S, Miyaaki H, Hidaka M, Eguchi S, Matsuo S, Tajima K, Matsuzaki T, Hashimoto S, Ooba K, Kugiyama Y, Yatsuhashi H, Motoyoshi Y, Shigeno M, Kinoshita N, Nakao K. Response to Lenvatinib Is Associated with Optimal RelativeDose Intensity in Hepatocellular Carcinoma: Experience in Clinical Settings. Cancers (Basel). 2019 Nov 10;11(11). pii: E1769. doi: 10.3390/cancers11111769. PubMed PMID: 31717674.
12: Hida T, Velcheti V, Reckamp KL, Nokihara H, Sachdev P, Kubota T, Nakada T, Dutcus CE, Ren M, Tamura T. A phase 2 study of lenvatinib in patients with RET fusion-positive lung adenocarcinoma. Lung Cancer. 2019 Dec;138:124-130. doi: 10.1016/j.lungcan.2019.09.011. Epub 2019 Sep 16. PubMed PMID: 31710864.
13: Ogasawara S, Mihara Y, Kondo R, Kusano H, Akiba J, Yano H. Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo. Anticancer Res. 2019 Nov;39(11):5973-5982. doi: 10.21873/anticanres.13802. PubMed PMID: 31704822.
14: Liu Z, Li X, He X, Xu Y, Wang X. Complete response to the combination of Lenvatinib and Pembrolizumab in an advanced hepatocellular carcinoma patient: a case report. BMC Cancer. 2019 Nov 8;19(1):1062. doi: 10.1186/s12885-019-6287-8. PubMed PMID: 31703571; PubMed Central PMCID: PMC6839182.
15: Chen WX, Li GX, Hu ZN, Zhu P, Zhang BX, Ding ZY. Significant response to anti-PD-1 based immunotherapy plus lenvatinib for recurrent intrahepatic cholangiocarcinoma with bone metastasis: A case report and literature review. Medicine (Baltimore). 2019 Nov;98(45):e17832. doi: 10.1097/MD.0000000000017832. Review. PubMed PMID: 31702638; PubMed Central PMCID: PMC6855517.
16: Hou FJ, Guo LX, Zheng KY, Song JN, Wang Q, Zheng YG. Chelidonine enhances the antitumor effect of lenvatinib on hepatocellular carcinoma cells. Onco Targets Ther. 2019 Aug 19;12:6685-6697. doi: 10.2147/OTT.S215103. eCollection 2019. PubMed PMID: 31695406; PubMed Central PMCID: PMC6707434.
17: Chen X, Zhang Y, Zhang N, Ge Y, Jia W. Lenvatinib combined nivolumab injection followed by extended right hepatectomy is a feasible treatment for patients with massive hepatocellular carcinoma: a case report. Onco Targets Ther. 2019 Sep 9;12:7355-7359. doi: 10.2147/OTT.S217123. eCollection 2019. PubMed PMID: 31686845; PubMed Central PMCID: PMC6752163.
18: Tada T, Kumada T, Hiraoka A, Michitaka K, Atsukawa M, Hirooka M, Tsuji K, Ishikawa T, Takaguchi K, Kariyama K, Itobayashi E, Tajiri K, Shimada N, Shibata H, Ochi H, Toyoda H, Nouso K, Tsutsui A, Nagano T, Itokawa N, Hayama K, Imai M, Joko K, Koizumi Y, Hiasa Y. Safety and efficacy of lenvatinib in elderly patients with unresectable hepatocellular carcinoma: A multicenter analysis with propensity score matching. Hepatol Res. 2019 Oct 29. doi: 10.1111/hepr.13427. [Epub ahead of print] PubMed PMID: 31660700.
19: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547897/ PubMed PMID: 31643233.
20: Molinaro E, Viola D, Viola N, Falcetta P, Orsolini F, Torregrossa L, Vagli P, Ribechini A, Materazzi G, Vitti P, Elisei R. Lenvatinib Administered via Nasogastric Tube in Poorly Differentiated Thyroid Cancer. Case Rep Endocrinol. 2019 Sep 18;2019:6831237. doi: 10.1155/2019/6831237. eCollection 2019. PubMed PMID: 31641541; PubMed Central PMCID: PMC6766666.

Explore Compound Types